molecular formula C9H9BrO3 B600130 Ethyl 2-bromo-5-hydroxybenzoate CAS No. 102297-71-2

Ethyl 2-bromo-5-hydroxybenzoate

Cat. No.: B600130
CAS No.: 102297-71-2
M. Wt: 245.072
InChI Key: BJWKSJXBOQFQEU-UHFFFAOYSA-N
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Description

The specific research applications, scientific context, and mechanism of action for Ethyl 2-bromo-5-hydroxybenzoate are not detailed in the current information sources. This information is critical for a researcher-focused description. It is recommended to consult specialized scientific literature, patents, or technical data sheets for details on its uses in chemical synthesis or other research areas. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWKSJXBOQFQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705362
Record name Ethyl 2-bromo-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102297-71-2
Record name Ethyl 2-bromo-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic ester with significant potential in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and other complex organic molecules. Its trifunctional nature—comprising an ethyl ester, a hydroxyl group, and a bromine atom on a benzene ring—offers multiple reaction sites for derivatization. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure proper handling, accurate characterization, and successful integration into synthetic workflows. This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and expert insights into the causality behind these characteristics.

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is the foundation of scientific integrity. This compound is distinguished by its specific substitution pattern on the benzoate ring. It is crucial to differentiate it from its isomer, Ethyl 5-bromo-2-hydroxybenzoate, which possesses different physical and chemical properties.

The primary identifier for this compound is its CAS Number: 102297-71-2 . Its molecular structure dictates its macroscopic properties, which are summarized in the table below.

PropertyValueSource(s)
CAS Number 102297-71-2
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Physical Form Solid (Predicted)[2]
Boiling Point 338.0 ± 22.0 °C (at 760 mmHg)[1]
Density 1.546 g/cm³ (Predicted)N/A
Flash Point 158.2 ± 22.3 °CN/A
Refractive Index 1.573 (Predicted)N/A
Melting Point Not reported, requires experimental determinationN/A

Section 2: Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. While quantitative solubility data for this compound is scarce, a qualitative assessment can be derived from its molecular structure.

  • Polar Solvents (e.g., Water, Methanol): The presence of a polar hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the overall molecule has significant nonpolar character from the brominated benzene ring and the ethyl group, which will limit its aqueous solubility.

  • Nonpolar/Moderately Polar Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethyl Acetate): The compound is expected to exhibit good solubility in a range of common organic solvents. The aromatic ring and ester functional group contribute to favorable interactions with solvents like diethyl ether, ethyl acetate, and chlorinated solvents. The precursor, 2-bromo-5-hydroxybenzoic acid, is known to be soluble in diethyl ether, supporting this prediction[3].

Expert Insight: When selecting a solvent for recrystallization, a binary solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point. The compound would be dissolved in the solvent in which it is more soluble at an elevated temperature, and the second solvent (in which it is less soluble) would be added dropwise to induce crystallization upon cooling.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and IR spectra for this compound, based on its functional groups and data from analogous structures[4][5][6].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the three aromatic protons.

  • Ethyl Group: A triplet at approximately 1.4 ppm (3H, -CH₃) coupled to the quartet, and a quartet at around 4.4 ppm (2H, -OCH₂-) from the ethyl ester functionality. This is consistent with typical ethyl ester signals[5].

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (6.8-7.5 ppm ).

    • The proton ortho to the hydroxyl group is expected to be the most upfield.

    • The proton between the bromo and ester groups will likely be the most downfield.

    • Splitting patterns (doublets and doublet of doublets) will arise from ortho and meta couplings.

  • Hydroxyl Proton: A broad singlet, typically between 5.0-6.0 ppm , which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Ethyl Group: Two signals in the aliphatic region: one around 14 ppm (-CH₃) and another around 61 ppm (-OCH₂-).

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm ).

    • The carbon bearing the hydroxyl group (C-OH) will be significantly upfield, while the carbon attached to the bromine (C-Br) will also be in this region.

    • The carbons ortho and para to the hydroxyl group will be shielded (shifted upfield) compared to benzene.

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet far downfield, typically in the range of 165-170 ppm [6].

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ , characteristic of the phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ , while aliphatic C-H stretches from the ethyl group will be seen just below 3000 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption peak around 1700-1720 cm⁻¹ , indicative of the ester carbonyl group.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band for the C-O stretching of the ester and phenol will be present in the 1100-1300 cm⁻¹ range.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-650 cm⁻¹ .

Section 4: Experimental Protocols for Physical Property Determination

To ensure data integrity, physical properties must be determined using validated, reproducible methods. The following section details the standard operating procedures for measuring the melting point and boiling point.

Workflow for Physical Property Determination

The logical flow for characterizing a novel or uncharacterized compound like this compound involves a series of sequential analyses.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Final Data Consolidation A Obtain Pure Sample B Melting Point Determination A->B C Boiling Point Determination A->C D IR Spectroscopy B->D C->D E NMR Spectroscopy (1H & 13C) D->E F Mass Spectrometry E->F G Compile Technical Data Sheet F->G

Caption: Workflow for the physical and structural characterization of an organic compound.

Protocol: Melting Point Determination

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), while impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation[7].

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Take a capillary tube (sealed at one end) and dip the open end into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack a small amount (2-3 mm height) of the sample into the sealed end[7].

  • Apparatus Setup:

    • Turn on the digital melting point apparatus (e.g., a Mel-Temp) and allow it to stabilize.

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C/min) to get a rough estimate[8].

  • Measurement:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert the prepared capillary tube into the sample holder.

    • Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block[7].

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the last solid crystal melts completely (T2).

    • The melting point is reported as the range T1-T2.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. The reported ranges should be consistent.

Protocol: Boiling Point Determination (Microscale)

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[9]. For high-boiling-point and/or small-scale samples, a microscale method using a Thiele tube is efficient and minimizes material loss[10].

Methodology:

  • Sample Preparation:

    • Add approximately 0.5 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

    • Take a melting point capillary tube and seal one end in a flame. Invert this sealed capillary tube and place it (open end down) into the liquid in the test tube. This will act as a pressure indicator.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer and immerse the setup into a Thiele tube containing a high-boiling-point heating oil (e.g., mineral oil or silicone oil). The oil level should be above the sample level but below the rubber band[10].

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube promotes even heat circulation[11].

    • As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip[12].

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the capillary tube is the point where the external pressure equals the vapor pressure of the liquid.

    • Record the temperature at this precise moment. This is the boiling point.

  • Validation:

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The reported boiling point of 338.0°C is at standard pressure (760 mmHg)[1].

Conclusion

This guide has detailed the essential physical properties of this compound (CAS 102297-71-2), providing a foundation for its use in research and development. The tabulated physicochemical data, predicted spectroscopic features, and robust experimental protocols offer a comprehensive resource for scientists. Adherence to these rigorous characterization methods ensures the reliability and reproducibility of experimental outcomes, which is the cornerstone of scientific integrity in drug discovery and materials science.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

  • University of South Alabama. (n.d.). Determination of Boiling Points. Department of Chemistry. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. Retrieved from [Link]

  • Austin Peay State University. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Department of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 102297-71-2 | this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate (C9H9BrO3). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-5-nitrobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-bromo-5-hydroxybenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Benzoate Building Block

Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic carboxylic acid ester that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its trifunctional nature—featuring an ester, a hydroxyl group, and a strategically placed bromine atom—offers medicinal chemists a versatile scaffold for structural elaboration. The ortho-bromo substitution provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl and ethyl ester groups can be readily modified or participate in further synthetic transformations. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, methods for its structural characterization, and insights into its current and potential applications in the landscape of modern drug discovery. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships between experimental choices and successful outcomes.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis, including choices of solvents for reaction and purification, as well as appropriate storage conditions.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted at position 1 with an ethoxycarbonyl group, at position 2 with a bromine atom, and at position 5 with a hydroxyl group.

chemical_structure C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 Br Br C2->Br C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 O_hydroxyl O C5->O_hydroxyl C6->C1 H6 H C6->H6 O_carbonyl O C_ester->O_carbonyl O_ether O C_ester->O_ether C_ethyl1 CH2 O_ether->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2 H_hydroxyl H O_hydroxyl->H_hydroxyl

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physical and chemical identifiers for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.08 g/mol [1]
CAS Number 102297-71-2[1]
Appearance White to off-white solid[2]
Storage 2-8°C, under inert atmosphere[2]
SMILES O=C(OCC)C1=C(Br)C=C(O)C=C1[3]
MDL Number MFCD10566801[1]

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available 2-bromo-5-methoxybenzoic acid. This involves a demethylation followed by a classic Fischer esterification. This sequence is favored because direct bromination of ethyl 5-hydroxybenzoate can lead to isomeric impurities that are difficult to separate.

synthesis_workflow start 2-Bromo-5-methoxybenzoic acid step1 Step 1: Demethylation Reagents: AlCl₃, Chlorobenzene Conditions: Reflux start->step1 intermediate 2-Bromo-5-hydroxybenzoic acid step1->intermediate step2 Step 2: Fischer Esterification Reagents: Ethanol (excess), H₂SO₄ (cat.) Conditions: Reflux intermediate->step2 product Crude this compound step2->product purification Purification 1. Aqueous Workup (NaHCO₃) 2. Extraction (EtOAc) 3. Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Two-step synthesis and purification workflow.

Step 1: Demethylation of 2-Bromo-5-methoxybenzoic acid

Causality: The methoxy group is a stable ether that requires a strong Lewis acid to cleave. Aluminum chloride (AlCl₃) is an effective and economical choice for this demethylation. It coordinates to the ether oxygen, facilitating nucleophilic attack by the chloride to cleave the methyl-oxygen bond. Chlorobenzene is used as a high-boiling, inert solvent suitable for the reflux temperatures required.[4]

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-5-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the starting material in chlorobenzene (approx. 30 mL per 5 g of starting material). In a fume hood, carefully add anhydrous aluminum chloride (AlCl₃, 3.0 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. This quenches the AlCl₃ and protonates the resulting phenoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[4]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-5-hydroxybenzoic acid, which can be used in the next step without further purification.[4]

Step 2: Fischer Esterification

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of ethanol as both reagent and solvent drives the equilibrium toward the product side, maximizing the yield. A strong protic acid like sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.[5]

Experimental Protocol:

  • Setup: To a round-bottom flask, add the crude 2-bromo-5-hydroxybenzoic acid (1.0 eq) from the previous step.

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., a 1:5 to 1:9 molar ratio of acid to ethanol is effective).[5] While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid).

  • Reaction: Heat the mixture to reflux for 3-4 hours. The formation of the ester can be monitored by TLC.

  • Workup: After cooling, remove the excess ethanol using a rotary evaporator.[5]

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[6] Wash subsequently with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (a gradient of ethyl acetate in hexanes is typically effective) to yield pure this compound.[6]

Part 3: Spectroscopic Analysis and Structural Verification

Confirmation of the final product's identity and purity is paramount. The following are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[7][8]

Technique Expected Observations and Rationale
¹H NMR ~1.4 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons. ~4.4 ppm (quartet, 2H): The methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons. ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. Expect three distinct signals in this region, likely two doublets and a doublet of doublets, corresponding to the three protons on the substituted benzene ring. The exact shifts and coupling constants depend on the electronic effects of the bromo, hydroxyl, and ester groups. ~9.0-10.0 ppm (broad singlet, 1H): The phenolic hydroxyl proton (-OH). This signal is often broad and its chemical shift is concentration-dependent.
¹³C NMR ~14 ppm: Methyl carbon of the ethyl group. ~61 ppm: Methylene carbon of the ethyl group. ~115-135 ppm: Aromatic carbons. Expect six signals, with the carbon bearing the bromine atom shifted downfield and the carbons ortho and para to the hydroxyl group shifted upfield. ~155 ppm: Aromatic carbon attached to the hydroxyl group. ~165 ppm: Carbonyl carbon of the ester group.
FT-IR (cm⁻¹) ~3200-3500 (broad): O-H stretching vibration of the phenolic hydroxyl group. ~2900-3000: C-H stretching of the ethyl and aromatic groups. ~1680-1710 (strong): C=O stretching of the ester carbonyl. This is a key diagnostic peak. ~1200-1300: C-O stretching of the ester. ~550-650: C-Br stretching.
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of C₉H₉BrO₃. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, providing definitive evidence of its presence.[7]

Part 4: Applications in Drug Discovery and Chemical Biology

The structural motifs within this compound make it a precursor to several classes of biologically active molecules. Its utility is not merely theoretical but is grounded in the successful synthesis of compounds targeting significant disease pathways.

applications core This compound (Core Scaffold) app1 Glucokinase Activators (Diabetes Treatment) core->app1 Serves as a key building block app2 Dibenzopyranone Synthesis (Estrogen Receptor Modulators) core->app2 Starting material for scaffold construction app3 Urolithin A Precursors (Mitochondrial Health & Anti-Aging) core->app3 Intermediate for synthesis of related compounds

Caption: Key application areas derived from the core structure.

  • Glucokinase Activators: The closely related methyl ester, Mthis compound, is known as a glucokinase activator.[9] These allosteric modulators enhance the activity of glucokinase, a key enzyme in glucose metabolism, and are being investigated as treatments for type II diabetes mellitus.[9] The ethyl ester provides an alternative scaffold for developing new activators with potentially improved pharmacokinetic profiles.

  • Estrogen Receptor Agonists/Antagonists: The parent acid, 2-bromo-5-hydroxybenzoic acid, is a reagent used in the synthesis of dibenzopyranones and dibenzopyrans.[2] These classes of compounds are explored for their ability to act as estrogen receptor agonists and antagonists, with potential applications in treating osteoporosis and hormone-dependent cancers.[2]

  • Synthesis of Urolithin A Intermediates: 2-bromo-5-methoxybenzoic acid, the precursor to our title compound, is a key intermediate in synthesizing Urolithin A.[10] Urolithin A is a potent intestinal metabolite that has been shown to reverse muscle senescence and improve mitochondrial function by stimulating autophagy, highlighting its potential in anti-aging and metabolic health research.[10]

Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential for safety.

  • Hazard Identification: Based on data for analogous compounds, this compound should be handled as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11] May cause an allergic skin reaction.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[12]

  • Spill & Disposal: In case of a spill, avoid generating dust. Sweep up solid material into a sealed container for disposal.[12] Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C), under an inert atmosphere to prevent degradation.[2]

References

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  • Temafloxacin. CAS Common Chemistry. Available at: [Link]

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  • CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. Google Patents.

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Ethyl 2-bromo-5-hydroxybenzoate CAS number 102297-71-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-bromo-5-hydroxybenzoate (CAS: 102297-71-2): A Versatile Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key organic intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, core reactivity, and significant applications, particularly its role as a versatile building block in the synthesis of potentially therapeutic agents.

Core Physicochemical Properties and Identification

This compound is a substituted aromatic ester whose unique arrangement of functional groups—a bromine atom, a hydroxyl group, and an ethyl ester on a benzene ring—makes it a valuable scaffold in organic synthesis. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo and carboxylate moieties dictates its reactivity and utility.

A summary of its key identifying and physical properties is presented below.

PropertyValueSource(s)
CAS Number 102297-71-2[1][2][3][4]
Molecular Formula C₉H₉BrO₃[1][3]
Molecular Weight 245.07 g/mol [1]
Purity Typically ≥97%[1]
Physical Form Solid[5] (Inferred from related compounds)
Hazard Identification Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[3]

Synthesis and Mechanistic Rationale

While multiple synthetic routes may be conceived, a robust and common pathway to this compound involves the direct esterification of its corresponding carboxylic acid precursor, 2-bromo-5-hydroxybenzoic acid. This two-step approach, starting from a commercially available methoxy-protected benzoic acid, is both efficient and scalable.

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Esterification A 2-Bromo-5-methoxybenzoic acid B 2-Bromo-5-hydroxybenzoic acid A->B  AlCl₃, Chlorobenzene  Reflux C 2-Bromo-5-hydroxybenzoic acid D This compound (Target Compound) C->D  Ethanol (EtOH)  H₂SO₄ (catalyst)  Reflux

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2-bromo-5-hydroxybenzoic acid (Precursor)

This procedure is based on the well-established demethylation of an aryl methyl ether using a strong Lewis acid.

Causality: Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage to demethylate the aromatic ring, a standard method for cleaving aryl methyl ethers.[6]

Step-by-Step Methodology:

  • Charge a round-bottom flask with 2-bromo-5-methoxybenzoic acid (1 equivalent) and chlorobenzene as the solvent.

  • Add aluminum chloride (AlCl₃, ~3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for approximately 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into ice water to quench the reaction.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic phases and concentrate under reduced pressure to yield the crude 2-bromo-5-hydroxybenzoic acid.[6]

Protocol 2: Synthesis of this compound (Final Product)

This protocol employs a classic Fischer esterification, a reliable method for converting carboxylic acids to esters.

Causality: A catalytic amount of strong acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is typically heated to reflux to drive the equilibrium towards the product, as described in analogous esterifications.[7]

Step-by-Step Methodology:

  • In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-hydroxybenzoic acid (1 equivalent) with an excess of ethanol (EtOH), which serves as both reactant and solvent.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and maintain for 12 hours or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.[7] Further purification can be achieved via silica gel column chromatography if necessary.

Molecular Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity.

G mol A Suzuki, Heck, etc. (C-C Coupling) A:e->mol:w  Bromo (Position 2) B Etherification, Acylation (O-Alkylation/Acylation) B:e->mol:w  Hydroxyl (Position 5) C Amidation, Reduction (Ester Modification) C:w->mol:e  Ethyl Ester (Position 1) G cluster_0 Anti-Diabetic Agents cluster_1 Anti-Inflammatory Agents A This compound (Core Scaffold) B Glucokinase Activators A->B Pathway A D PDE4 Inhibitors / Boron-based Therapeutics A->D Pathway B C Mthis compound is a known phenoxy activator of glucokinase E The related 2-bromo-5-hydroxybenzaldehyde is a key intermediate for Crisaborole (anti-inflammatory)

Caption: Application pathways for the scaffold in medicinal chemistry.

  • Glucokinase Activators for Type 2 Diabetes: The methyl ester analogue, Mthis compound, has been identified as a phenoxy activator of the glucokinase enzyme. [8]Glucokinase plays a critical role in glucose metabolism, and its activation can lower blood glucose levels. This compound serves as an excellent starting material for synthesizing a library of analogues to explore structure-activity relationships (SAR) for this important anti-diabetic target.

  • Intermediates for Anti-Inflammatory Drugs: A structurally similar compound, 2-Bromo-5-hydroxybenzaldehyde, is a crucial intermediate in the synthesis of Crisaborole, a topical medication for atopic dermatitis. [9]This highlights the value of the 2-bromo-5-hydroxyphenyl scaffold in constructing agents targeting inflammatory pathways, such as phosphodiesterase 4 (PDE4) inhibitors.

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure provides a reliable guide for characterization.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions. The ethyl group will present as a characteristic quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm. A broad singlet for the phenolic -OH proton would also be expected, its position being concentration and solvent dependent.

  • ¹³C NMR: Approximately nine distinct signals are predicted. The carbonyl carbon of the ester would be the most downfield signal (δ > 165 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the bromine appearing at the lower end of this range and the carbons attached to oxygen at the higher end. The ethyl group carbons would be observed upfield (CH₂ ~δ 60 ppm, CH₃ ~δ 14 ppm).

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), C-O stretches (~1250 cm⁻¹), and characteristic aromatic C=C stretches (~1600, 1480 cm⁻¹). The C-Br stretch would appear in the fingerprint region (< 700 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the hallmark isotopic signature for a molecule containing one bromine atom.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as an irritant. [3]* H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Handling Precautions: Based on the safety profile of the compound and its close relatives, standard laboratory safety practices are required. [10]* Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Avoid breathing dust or vapors. Use dry clean-up procedures to prevent dust generation. [10]* Wash hands thoroughly with soap and water after handling. [10] Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.

  • Some suppliers of related compounds recommend protecting the material from light. [8]

Conclusion

This compound (CAS: 102297-71-2) is more than a simple chemical reagent; it is a strategically designed building block for advanced organic synthesis. Its trifunctional nature provides chemists with a powerful platform for creating diverse and complex molecules with significant potential in medicinal chemistry. From developing novel anti-diabetic agents to synthesizing next-generation anti-inflammatory drugs, the applications of this versatile intermediate are both current and expanding, promising continued relevance in the field of drug discovery.

References

  • CAS NO. 102297-71-2 | this compound. Arctom[Link]

  • Buy this compound Industrial Grade. LookChem. [Link]

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  • Ethyl 5-bromo-2-hydroxybenzoate|37540-59-3. MOLBASE Encyclopedia. [Link]

  • Key Applications of 2-Bromo-5-hydroxybenzaldehyde in Pharmaceutical R&D. Pharmlab. [Link]

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  • Shri Rajaram Chemicals & Engg - Bromoform Manufacturers and Suppliers. IndiaMART. [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

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  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. The Royal Society of Chemistry. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. NIH. [Link]

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A Comprehensive Technical Guide to Ethyl 2-bromo-5-hydroxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core topic of Ethyl 2-bromo-5-hydroxybenzoate's molecular weight would be best structured by first establishing the fundamental chemical identity and properties of the compound, with a specific focus on its molecular weight. This foundational knowledge then logically flows into its practical applications, such as synthesis and its role in drug development, where understanding molecular weight is critical for experimental design and execution. The guide should also include detailed protocols and analytical methods to ensure scientific integrity and provide actionable information for the target audience of researchers and scientists. Finally, visual aids and a comprehensive reference list are essential for clarity and to ground the information in authoritative sources. This structure creates a comprehensive and logical narrative, moving from the "what" (the compound's properties) to the "how" and "why" (its synthesis and applications), which is ideal for a technical whitepaper.

This technical guide, prepared for an audience of researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound. As a Senior Application Scientist, the focus extends beyond a simple recitation of facts to an integrated understanding of how the compound's core properties, particularly its molecular weight, influence its practical application in a laboratory and drug discovery context.

Part 1: Fundamental Properties and the Centrality of Molecular Weight

A precise understanding of a compound's molecular properties is the bedrock of its effective utilization in research and development. This compound is a substituted aromatic compound with the molecular formula C₉H₉BrO₃.

Molecular Weight and Its Direct Experimental Implications

The molecular weight of this compound is a critical parameter that underpins numerous experimental calculations. Its calculated molecular weight is 245.07 g/mol . This value is the sum of the atomic weights of its constituent atoms: nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms.

Table 1: Atomic Composition and Molecular Weight Contribution

ElementAtomic SymbolQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC912.011108.099
HydrogenH91.0089.072
BromineBr179.90479.904
OxygenO315.99947.997
Total 245.072

The significance of this value in a research setting cannot be overstated:

  • Stoichiometric Precision: In any synthetic protocol involving this compound, the molecular weight is fundamental for calculating the molar equivalents of reactants, catalysts, and reagents. This ensures optimal reaction kinetics and yield, preventing the waste of valuable starting materials.

  • Solution Preparation: The ability to prepare solutions of known concentrations (molarity) is essential for a vast array of biological assays and analytical procedures. The molecular weight provides the direct conversion factor between the mass of the solute and the number of moles.

  • Analytical Quantification: In techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the molecular weight is used to correlate the instrument's response to the absolute quantity of the compound, enabling accurate determination of purity and concentration.

Physicochemical Properties

Beyond its molecular weight, other physical and chemical properties of this compound are crucial for its handling, storage, and application.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSignificance in a Research Context
Molecular Formula C₉H₉BrO₃Provides the elemental composition.
CAS Number 102297-71-2A unique identifier for chemical substance registration.[1]
Density 1.546 g/cm³Important for calculations involving volume and for understanding its physical behavior.
Boiling Point 338.0 ± 22.0 °C at 760 mmHgInforms purification methods such as distillation and the thermal stability of the compound.
Flash Point 158.2 ± 22.3 °CA critical safety parameter for handling and storage, indicating the temperature at which it can ignite.

Part 2: Synthesis, Purification, and Experimental Workflow

The practical utility of this compound often begins with its synthesis or purification. The following section details a standard, self-validating protocol.

Synthetic Protocol: Fischer Esterification

A common and reliable method for the synthesis of this compound is the Fischer esterification of 2-bromo-5-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-bromo-5-hydroxybenzoic_acid 2-bromo-5-hydroxybenzoic acid Reaction_Vessel Reflux 2-bromo-5-hydroxybenzoic_acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction_Vessel Ethyl_2-bromo-5-hydroxybenzoate This compound Water Water Reaction_Vessel->Ethyl_2-bromo-5-hydroxybenzoate Reaction_Vessel->Water

Caption: Workflow for the Fischer Esterification Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-5-hydroxybenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This step is self-validating as the cessation of CO₂ evolution indicates complete neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Part 3: Application in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Synthetic_Utility start This compound Hydroxyl Group Bromo Group Ester Group O-Alkylation O-Alkylation / Etherification start:f0->O-Alkylation Cross-Coupling Suzuki / Buchwald-Hartwig Cross-Coupling start:f1->Cross-Coupling Amidation Hydrolysis followed by Amidation start:f2->Amidation Derivatives1 Ether Derivatives O-Alkylation->Derivatives1 Derivatives2 Biaryl or N-Aryl Derivatives Cross-Coupling->Derivatives2 Derivatives3 Amide Derivatives Amidation->Derivatives3

Sources

Ethyl 2-bromo-5-hydroxybenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-hydroxybenzoate

Abstract

This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups—the hydroxyl, bromo, and ethyl ester moieties—which allow for sequential and selective chemical modifications. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the available routes. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, to provide researchers, scientists, and drug development professionals with a robust and practical framework for its synthesis, purification, and characterization.

Introduction and Strategic Importance

The strategic importance of this compound lies in its role as a versatile intermediate. The hydroxyl group provides a handle for etherification or acylation, the bromo substituent is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the ester can be hydrolyzed or converted to other functionalities. This trifunctional nature makes it an attractive starting material for constructing complex molecular architectures. For instance, related compounds like 2-bromo-5-hydroxybenzoic acid are intermediates in the biosynthesis of phorbol esters and have been studied for their anti-inflammatory properties.[1] Similarly, 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a topical medication for atopic dermatitis, highlighting the pharmaceutical relevance of this substitution pattern.[2]

Overview of Primary Synthetic Pathways

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or intermediates.

  • Pathway A: Late-Stage Esterification. This route involves the initial synthesis of the core acid, 2-bromo-5-hydroxybenzoic acid, followed by its esterification with ethanol.

  • Pathway B: Early-Stage Esterification. This alternative strategy begins with the esterification of a suitable precursor, 3-hydroxybenzoic acid, to form ethyl 3-hydroxybenzoate, which is then subjected to regioselective bromination.

The following sections will provide a detailed technical analysis of each pathway.

G cluster_A Pathway A: Late-Stage Esterification cluster_B Pathway B: Early-Stage Esterification A_start 3-Hydroxybenzoic Acid A_mid 2-Bromo-5-hydroxybenzoic Acid A_start->A_mid Step A1: Bromination A_end This compound A_mid->A_end Step A2: Esterification B_start 3-Hydroxybenzoic Acid B_mid Ethyl 3-hydroxybenzoate B_start->B_mid Step B1: Esterification B_end This compound B_mid->B_end Step B2: Bromination

Caption: High-level overview of the two primary synthetic pathways.

Detailed Analysis of Synthesis Pathway A: Late-Stage Esterification

This pathway prioritizes the modification of the aromatic ring before introducing the ethyl ester group.

Step A1: Synthesis of 2-bromo-5-hydroxybenzoic Acid

The critical step in this sequence is the regioselective bromination of 3-hydroxybenzoic acid. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Mechanistic Considerations: The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex).[3][4][5] Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) to the positions ortho and para to it. The position para to the -OH group (C5) is already substituted by the -COOH group. Therefore, substitution is directed to the two ortho positions (C2 and C6). Steric hindrance from the adjacent -COOH group can influence the ratio of C2 to C6 substitution, but C2 is generally favored.

Choice of Brominating Agent:

  • Molecular Bromine (Br₂): A potent and common brominating agent. Phenols are highly activated rings and can react with Br₂ directly, often without a Lewis acid catalyst.[5] However, its high reactivity can lead to over-bromination, yielding di- or tri-brominated products, especially in polar solvents which stabilize the charge separation in the bromine molecule.[3][4]

  • N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine.[6][7] It provides a slow, controlled concentration of Br₂ in situ and is often preferred for achieving mono-bromination of activated rings.[7]

G cluster_mech Mechanism: Electrophilic Aromatic Substitution 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Arenium Ion Intermediate Sigma Complex (Resonance Stabilized by -OH group) 3-Hydroxybenzoic Acid->Arenium Ion Intermediate + Br+ (from NBS or Br2) Electrophilic Attack 2-Bromo-5-hydroxybenzoic Acid 2-Bromo-5-hydroxybenzoic Acid Arenium Ion Intermediate->2-Bromo-5-hydroxybenzoic Acid - H+ Rearomatization

Caption: Simplified mechanism of electrophilic bromination on the phenol ring.

Experimental Protocol (A1): Bromination with NBS
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature. The use of a slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-bromo-5-hydroxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.

Step A2: Fischer Esterification

This classic reaction converts the synthesized carboxylic acid into its corresponding ethyl ester using excess ethanol in the presence of a strong acid catalyst.

Experimental Protocol (A2): Esterification
  • Reaction Setup: Suspend the purified 2-bromo-5-hydroxybenzoic acid (1 eq.) in absolute ethanol (used in large excess, acting as both reagent and solvent) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. The reaction can be monitored by TLC. A similar esterification of 2-bromo-5-fluorobenzoic acid is refluxed for 12 hours.[8]

  • Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The final product, this compound, can be purified by silica gel column chromatography.

Detailed Analysis of Synthesis Pathway B: Early-Stage Esterification

This approach protects the carboxylic acid as an ester first, then performs the selective bromination on the more complex molecule.

Step B1: Synthesis of Ethyl 3-hydroxybenzoate

This is a standard Fischer esterification, identical in principle and practice to Step A2, but starting with 3-hydroxybenzoic acid. The protocol is analogous to that described in section A2.

Step B2: Bromination of Ethyl 3-hydroxybenzoate

This step involves the electrophilic bromination of the pre-formed ester.

Mechanistic Considerations: The directing effects remain the primary consideration. The -OH group is a powerful ortho, para-director, while the ethyl ester group (-COOEt) is a deactivating meta-director. As in Pathway A, the hydroxyl group's influence is dominant. The incoming bromine electrophile will be directed to the C2 and C6 positions (ortho to the -OH group). This pathway offers the potential for slightly different selectivity compared to brominating the free acid, as the electronic and steric properties of the -COOEt group differ from the -COOH group, but the primary outcome remains the same. Using a non-polar solvent like CHCl₃ at low temperatures can favor the formation of monobromophenols.[4]

Experimental Protocol (B2): Bromination of the Ester
  • Reaction Setup: Dissolve ethyl 3-hydroxybenzoate (1 eq.) in a solvent of low polarity, such as dichloromethane or chloroform (CHCl₃), in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) in portions at 0 °C to control the reaction's exothermicity and improve selectivity.

  • Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol A1, followed by column chromatography to yield the pure this compound.

Comparative Analysis and Data

The choice between Pathway A and B involves practical trade-offs.

ParameterPathway A (Late-Stage Esterification)Pathway B (Early-Stage Esterification)Rationale & Field Insights
Overall Yield Potentially higherCan be slightly lowerPurifying the intermediate acid (A1) can be easier than purifying the final product directly from the bromination of the ester (B2), potentially leading to higher overall recovery.
Purity High, with two purification stepsHigh, but may require more careful final purificationRecrystallization of the intermediate acid in Pathway A is often very effective. Column chromatography in Pathway B must separate the product from any regioisomers or starting material.
Scalability Generally robust and scalableScalableBoth pathways use standard, scalable organic reactions. The primary limitation on scale is often the chromatographic purification step.
Atom Economy ModerateModerateBoth pathways have similar atom economy, with the main byproducts being succinimide (from NBS) and water.
Safety Standard risks associated with brominating agents and strong acids. NBS is safer to handle than liquid bromine.[9][10][11]Standard risks associated with brominating agents and strong acids.Proper personal protective equipment (PPE) is mandatory for both routes. NBS is an oxidizer and skin/eye irritant.

Purification and Characterization

Purification:

  • Recrystallization: Effective for purifying the solid intermediate 2-bromo-5-hydroxybenzoic acid.

  • Column Chromatography: The standard method for purifying the final oily or low-melting solid product, this compound. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. A quartet and a triplet for the ethyl group protons. A broad singlet for the hydroxyl proton.
¹³C NMR Signals corresponding to the ester carbonyl carbon, the aromatic carbons (including two attached to heteroatoms, Br and O), and the two carbons of the ethyl group.
Mass Spec (MS) A molecular ion peak (M+) and a characteristic (M+2)+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Infrared (IR) Broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), and C-O and C-Br stretches at lower wavenumbers.

Safety and Handling of Key Reagents

N-Bromosuccinimide (NBS):

  • Hazards: NBS is an oxidizer, may intensify fire, and is corrosive to metals. It causes skin and serious eye irritation and may cause an allergic skin reaction.[9][12] It is harmful if swallowed and is destructive to mucous membranes.[10][11]

  • Handling: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated fume hood. Avoid dust formation. Keep away from combustible materials. Store in a cool, dry, well-ventilated place, away from light and moisture.[10]

  • Spills: Sweep up spills carefully, avoiding dust generation, and place in a suitable container for disposal.

Concentrated Sulfuric Acid (H₂SO₄):

  • Hazards: Severely corrosive to skin, eyes, and the respiratory tract. Reacts violently with water.

  • Handling: Always add acid to water/ethanol slowly, never the other way around. Use appropriate PPE, including acid-resistant gloves and face shield.

The workflow for a typical synthesis requires stringent adherence to safety protocols.

G cluster_workflow Experimental Synthesis Workflow start Planning & Risk Assessment setup Reaction Setup (Glassware, Reagents) start->setup 1. Prepare reaction Controlled Reaction setup->reaction 2. Execute workup Quenching & Extraction reaction->workup 3. Isolate purify Purification (Chromatography) workup->purify 4. Purify analyze Characterization (NMR, MS, IR) purify->analyze 5. Verify end Pure Product & Documentation analyze->end 6. Conclude

Caption: A generalized workflow for the synthesis and validation process.

Conclusion

Both Pathway A and Pathway B represent viable and effective strategies for the synthesis of this compound. Pathway A, involving the bromination of 3-hydroxybenzoic acid followed by esterification, may offer an advantage in terms of purification, as the crystalline intermediate acid is often easier to purify by recrystallization than the final ester product is by chromatography. The choice of a mild brominating agent like NBS is crucial for controlling the reaction and maximizing the yield of the desired mono-brominated product. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

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  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Tatva Chintan. (n.d.). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]

  • Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16893-16901. Retrieved from [Link]

  • Singh, A., et al. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Basics. (2021, February 18). Bromination of phenol [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]

  • De Rosis, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of Ethyl 2-Bromo-5-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1][2][3] It delves into the theoretical principles governing its solubility, presents detailed, field-proven protocols for experimental determination, and summarizes its physicochemical properties. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's behavior in various solvent systems, which is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes.

Introduction to this compound

This compound is an aromatic organic compound valued as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and an ethyl ester group, provides multiple reactive sites for chemical modification. Understanding its solubility is paramount for its effective use in reaction chemistry, purification, and formulation.

Chemical Identity and Physicochemical Properties

A solid understanding of a compound's fundamental physicochemical properties is the bedrock upon which all solubility studies are built. These parameters dictate its interaction with various solvents and influence the choice of experimental methods.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundNotes
CAS Number 102297-71-2[4]The related compound, Ethyl 5-bromo-2-hydroxybenzoate, has a CAS of 37540-59-3.[5]
Molecular Formula C₉H₉BrO₃This formula is consistent for various isomers of bromo-hydroxybenzoic acid ethyl esters.
Molecular Weight 245.07 g/mol The molecular weight is a key factor in solubility calculations.
Appearance Typically a solid at room temperature.The related compound 2-Bromo-5-hydroxybenzaldehyde is a white to yellow or brown powder.[1]
Melting Point Not explicitly available for this isomer.The related methyl ester, Mthis compound, has a melting point of 97°C.[6]
Boiling Point Not explicitly available.The related compound 2-Bromo-5-hydroxybenzaldehyde has a boiling point of ~286.7°C.[1]
pKa (Phenolic OH) Estimated ~8-9Based on the pKa of similar phenolic compounds. The acidity of the hydroxyl group is crucial for pH-dependent solubility.[7][8]

Note: Data for the exact isomer this compound is sparse; therefore, data from closely related isomers and analogs are provided for context.

Theoretical Principles of Solubility

The solubility of a compound is not a single value but a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, guideline.[9][10] For a molecule like this compound, several factors are at play.

  • Polarity: The presence of a polar hydroxyl (-OH) group and an ester (-COOEt) group imparts polar character, allowing for dipole-dipole interactions and hydrogen bonding. The bromine atom and the benzene ring contribute to its nonpolar character and van der Waals forces.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and ester oxygens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be more effective.

  • pH-Dependence: As a phenolic compound, this compound is a weak acid.[8] Its aqueous solubility is highly dependent on pH. At a pH above its pKa, the hydroxyl group deprotonates to form a phenoxide salt, which is significantly more polar and thus more water-soluble.[7][8][11] Conversely, at low pH, the compound remains in its less polar, protonated form.[8]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal and disrupt solvent-solvent interactions.[9]

The interplay of these factors is crucial for selecting appropriate solvents for reactions, extractions, and crystallizations.

G Key Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Conditions Solute This compound Polarity Polarity (OH, Ester) H_Bond Hydrogen Bonding pKa pKa (Phenolic OH) Solvent Solvent System SolventPolarity Polarity SolventHBond H-Bonding Capacity Solubility Observed Solubility Polarity->Solubility Intermolecular Forces H_Bond->Solubility Intermolecular Forces pKa->Solubility Ionization State SolventPolarity->Solubility Intermolecular Forces SolventHBond->Solubility Intermolecular Forces Temperature Temperature Temperature->Solubility Thermodynamics pH pH of Medium pH->Solubility Ionization State

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Accurate and reproducible solubility data requires robust experimental design. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[12][13]

The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound. It is a time-consuming but highly accurate technique.[9][14]

Causality Behind Experimental Choices:

  • Equilibrium: The goal is to measure the true thermodynamic solubility. A sufficient incubation time (typically 24-72 hours) is necessary to ensure the dissolution and precipitation processes have reached a steady state.[14]

  • Temperature Control: Solubility is temperature-dependent.[9] Conducting the experiment in a temperature-controlled shaker bath (e.g., 37 ± 1°C for biopharmaceutical relevance) is critical for consistency and relevance.[12][13]

  • pH Control: For aqueous solubility, buffered solutions are used to maintain a constant pH, as this critically affects the ionization and solubility of phenolic compounds.[7][12][15]

  • Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure the compound has not changed its crystalline form or degraded, which would invalidate the results.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Prepare a series of buffered solutions across a relevant pH range (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[12] Prepare organic solvents of interest (e.g., Ethanol, Methanol, Ethyl Acetate).

  • Addition of Solute: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial or flask. The excess should be clearly visible.

  • Equilibration: Place the sealed vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent system.[12]

G Workflow: Shake-Flask Solubility Protocol start Start prep Prepare Solvents (Buffers, Organic) start->prep add_solute Add Excess Solute to Known Volume of Solvent prep->add_solute equilibrate Equilibrate with Agitation (Constant Temp, 48h) add_solute->equilibrate separate Settle & Separate Phases equilibrate->separate sample Sample Supernatant separate->sample filter Filter (0.22 µm) sample->filter quantify Dilute & Quantify (e.g., HPLC-UV) filter->quantify end End: Solubility Data quantify->end

Caption: Standard workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

  • Aqueous Solubility: The aqueous solubility is expected to be low in its neutral form due to the hydrophobic benzene ring and bromine atom. Solubility will increase significantly at alkaline pH (pH > pKa) as the phenolic hydroxyl group ionizes.[7][8]

  • Organic Solvent Solubility: The compound is expected to be soluble in common polar organic solvents.[2] The ester and hydroxyl groups facilitate interaction with solvents like alcohols, while the aromatic ring allows for solubility in moderately polar solvents like ethyl acetate and dichloromethane. It is likely poorly soluble in nonpolar solvents like hexane.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, ToluenePoorDominated by nonpolar interactions, which are insufficient to overcome the solute's polar character.
Polar Aprotic Ethyl Acetate, Acetone, Dichloromethane (DCM)SolubleGood balance of polarity to interact with the ester and hydroxyl groups without the high energy cost of disrupting a hydrogen-bonded solvent network.[2]
Polar Protic Water (pH 7), Methanol, EthanolSparingly Soluble to SolubleSoluble in alcohols due to hydrogen bonding. Sparingly soluble in neutral water; solubility increases as pH becomes alkaline.[7][8]
Aqueous Basic 5% NaOH, 5% NaHCO₃SolubleThe phenolic proton is removed by the base, forming a highly polar and water-soluble phenoxide salt.[8][16]
Aqueous Acidic 5% HClPoorThe compound remains in its protonated, less polar form, suppressing aqueous solubility.[8]

Practical Implications and Applications

A thorough understanding of solubility is not an academic exercise; it is fundamental to the successful application of this compound in a laboratory or industrial setting.

  • Reaction Chemistry: Solvent selection is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields. The solubility data guides the choice of solvent for synthetic transformations.

  • Purification and Crystallization: Recrystallization, a primary method for purifying solid compounds, relies on differential solubility in a solvent at different temperatures. A suitable solvent must dissolve the compound well at high temperatures but poorly at low temperatures.

  • Formulation Development: For pharmaceutical applications, the aqueous solubility profile, particularly its pH-dependence, is a critical determinant of a drug's bioavailability.[17] Low solubility can be a major hurdle in developing an effective oral dosage form.

  • Analytical Method Development: Choosing the correct diluent for creating standards and samples for analytical techniques like HPLC is based entirely on solubility to ensure complete dissolution and accurate quantification.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has outlined the theoretical principles governing its dissolution, provided a robust, self-validating protocol for its experimental determination, and presented a predictive solubility profile based on its chemical structure. For researchers and developers, leveraging this knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and advancing drug development programs. Accurate and comprehensive solubility data forms the cornerstone of efficient and reproducible chemical science.

References

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from ResearchGate. [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from LibreTexts. [Link]

  • ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Retrieved from ProQuest. [Link]

  • ICH. (2019). ICH M9 Guideline: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from ICH. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, including a halogenated phenyl ring, a hydroxyl group, and an ethyl ester, make it a versatile building block for the synthesis of more complex molecules, potentially serving as a precursor to novel pharmaceutical agents and functional materials. The precise determination of its physicochemical properties, such as the melting point, is a cornerstone for its identification, purity assessment, and quality control in any research and development setting.

This guide provides a comprehensive framework for the characterization of this compound, with a primary focus on the principles and methodologies for determining its melting point. As a self-validating system, the protocols described herein are designed to ensure the generation of accurate and reproducible data, a critical aspect of scientific integrity.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 102297-71-2[1][2][3][4][5]
Molecular Formula C₉H₉BrO₃[3][4]
Molecular Weight 245.07 g/mol [3][4]
Boiling Point 338.0 ± 22.0 °C at 760 mmHg[2]
Melting Point Not reported; requires experimental determination.

Synthesis of this compound: A Plausible Approach

While a specific, detailed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles and similar transformations. A common approach would involve the esterification of the corresponding carboxylic acid, 2-bromo-5-hydroxybenzoic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reagents & Conditions cluster_2 Reaction cluster_3 Product 2_bromo_5_hydroxybenzoic_acid 2-bromo-5-hydroxybenzoic acid Esterification Fischer Esterification 2_bromo_5_hydroxybenzoic_acid->Esterification Reagents Ethanol (excess) Catalytic H₂SO₄ Reagents->Esterification Conditions Reflux Conditions->Esterification Ethyl_2_bromo_5_hydroxybenzoate This compound Esterification->Ethyl_2_bromo_5_hydroxybenzoate

Caption: Proposed synthesis of this compound via Fischer esterification.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask, add 2-bromo-5-hydroxybenzoic acid.

  • Reagent Addition: Add an excess of absolute ethanol to the flask, followed by a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Melting Point Determination: A Cornerstone of Characterization

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range, making it a crucial indicator of purity.

Methodology for Melting Point Determination

A standard and reliable method for determining the melting point of an organic compound involves the use of a melting point apparatus.

Melting_Point_Determination Start Start: Obtain Purified Sample Sample_Prep Sample Preparation: - Finely powder the solid. - Pack into a capillary tube (2-3 mm height). Start->Sample_Prep Apparatus_Setup Apparatus Setup: - Place the capillary tube in the melting point apparatus. - Ensure the thermometer is correctly positioned. Sample_Prep->Apparatus_Setup Rapid_Heating Rapid Heating: - Heat rapidly to determine an approximate melting range. Apparatus_Setup->Rapid_Heating Slow_Heating Slow & Precise Heating: - Cool and repeat with a fresh sample. - Heat slowly (1-2 °C/min) near the approximate melting point. Rapid_Heating->Slow_Heating Observation Observation: - Record the temperature at which the first drop of liquid appears (T₁). - Record the temperature at which the entire solid has melted (T₂). Slow_Heating->Observation Data_Recording Data Recording: - Report the melting point as a range (T₁ - T₂). Observation->Data_Recording End End: Purity Assessment Data_Recording->End

Caption: Workflow for the experimental determination of melting point.

Detailed Experimental Protocol: Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered.

    • Tamp the open end of a capillary tube into the powder to pack a small amount of the sample to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is calibrated and positioned correctly to accurately measure the temperature of the sample block.

  • Approximate Melting Point Determination:

    • Heat the apparatus rapidly and observe the approximate temperature at which the sample melts. This provides a preliminary range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool.

    • Prepare a new capillary with the sample.

    • Heat the apparatus to a temperature about 10-15 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.

  • Data Recording:

    • Carefully observe the sample.

    • Record the temperature at which the first signs of melting are observed (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Spectroscopic Characterization

To further confirm the identity and purity of the synthesized this compound, a suite of spectroscopic analyses should be performed.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons with characteristic splitting patterns. - A quartet and a triplet for the ethyl group protons. - A singlet for the hydroxyl proton (may be broad and exchangeable with D₂O).
¹³C NMR - Distinct signals for each of the nine carbon atoms. - A signal for the carbonyl carbon of the ester. - Signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic chemical shift. - Signals for the ethyl group carbons.
FT-IR - A broad O-H stretching band for the hydroxyl group. - A strong C=O stretching band for the ester carbonyl group. - C-H stretching bands for the aromatic and aliphatic protons. - C-O stretching bands for the ester and phenol. - C-Br stretching in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Conclusion

This technical guide has outlined the essential procedures for the synthesis and comprehensive characterization of this compound, with a particular emphasis on the experimental determination of its melting point. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental for any research or development endeavor involving this compound. The combination of melting point analysis and spectroscopic methods provides a robust and self-validating system for confirming the identity and purity of this compound.

References

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  • Arctom. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Canbi Pharma Ltd. (n.d.). 2-Bromo-5-hydroxybenzoic acid ethyl ester. Retrieved January 16, 2026, from [Link]

  • A1A Material. (n.d.). Ethyl hydroxybenzoate suppliers USA. Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-bromo-5-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. Understanding the spectral characteristics of this compound is paramount for ensuring reaction monitoring, quality control, and structural confirmation in drug discovery and development workflows. This document moves beyond a simple recitation of spectral data, offering insights into the underlying principles and experimental considerations that a seasoned scientist would employ.

Introduction to this compound: A Molecule of Interest

This compound (C₉H₉BrO₃, Molar Mass: 245.07 g/mol ) is a substituted aromatic ester. Its structure, featuring a bromine atom ortho to the ester and a hydroxyl group para to the ester, presents a unique electronic environment that is reflected in its spectroscopic signatures. The strategic placement of these functional groups makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Accurate interpretation of its spectroscopic data is therefore not merely an academic exercise but a critical step in the synthetic pipeline.

The Spectroscopic Fingerprint: A Multi-faceted Approach

A single spectroscopic technique provides only one piece of the structural puzzle. A robust characterization of this compound necessitates a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This integrated approach provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with exchangeable protons, such as the hydroxyl proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. Based on the analysis of related structures, the following peak assignments can be predicted:

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.8-7.8 ppm). The proton ortho to the hydroxyl group is expected to be the most upfield, while the proton ortho to the bromine atom will likely be the most downfield.

  • Ethyl Group Protons (-OCH₂CH₃):

    • A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.2-4.4 ppm, split by the adjacent methyl protons.

    • A triplet corresponding to the methyl protons (-CH₃) will appear further upfield, typically around δ 1.2-1.4 ppm, split by the adjacent methylene protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected for the hydroxyl proton. In CDCl₃, this peak may be broad and its position variable.

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-Br) will be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-OH) will be shifted downfield.

  • Ethyl Group Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂-) will appear around δ 60-65 ppm.

    • The methyl carbon (-CH₃) will be found in the upfield region, typically around δ 14-15 ppm.

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Ar-H6.8 - 7.8 (m, 3H)110 - 160
-OCH₂CH₃4.2 - 4.4 (q, 2H)60 - 65
-OCH₂CH₃1.2 - 1.4 (t, 3H)14 - 15
-OHVariable (br s, 1H)-
C=O-165 - 170
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.

A typical procedure for obtaining an IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.

  • C-O Stretch (Ester): Two C-O stretching vibrations are expected for the ester group, typically in the range of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.

  • Aromatic C=C Stretches: Several sharp to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Table 2: Key IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (hydroxyl)3200 - 3600Strong, Broad
C=O (ester)1700 - 1730Strong, Sharp
C-O (ester)1250 - 1300, 1000 - 1100Strong
C-Br600 - 500Medium to Weak
Aromatic C=C1600 - 1450Medium to Sharp
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum.

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound (244 and 246 amu). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Key Fragment Ions:

    • Loss of the ethoxy group (-OCH₂CH₃): A significant fragment ion corresponding to the loss of the ethoxy radical (m/z 45) from the molecular ion is expected, resulting in a benzoyl cation.

    • Loss of ethylene (-C₂H₄): McLafferty rearrangement can lead to the loss of ethylene (m/z 28) from the molecular ion.

    • Loss of the ethyl group (-CH₂CH₃): A fragment corresponding to the loss of the ethyl radical (m/z 29) is also possible.

    • Loss of carbon monoxide (-CO): The benzoyl cation can further fragment by losing a molecule of carbon monoxide (m/z 28).

Table 3: Predicted Mass Spectral Data for this compound

m/z Proposed Fragment
244/246[M]⁺
199/201[M - OCH₂CH₃]⁺
216/218[M - C₂H₄]⁺
171/173[M - OCH₂CH₃ - CO]⁺

Structural Elucidation Workflow

The process of confirming the structure of this compound is a logical progression, integrating the data from each spectroscopic technique.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR Aromatic Protons Ethyl Group Hydroxyl Proton Structure Structural Confirmation of This compound H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR Carbonyl Carbon Aromatic Carbons Ethyl Carbons C_NMR->Structure Carbon Skeleton IR_Spec IR Spectrum O-H Stretch C=O Stretch C-O Stretch C-Br Stretch IR_Spec->Structure Functional Groups MS_Spec Mass Spectrum Molecular Ion (M⁺) Isotopic Pattern Fragmentation MS_Spec->Structure Molecular Weight & Formula

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: A Foundation for Future Research

The comprehensive spectroscopic analysis of this compound provides the foundational data necessary for its confident use in research and development. By understanding the nuances of its ¹H NMR, ¹³C NMR, IR, and mass spectra, scientists can ensure the identity and purity of this important synthetic intermediate, paving the way for the efficient and reliable synthesis of novel compounds with potential applications in medicine and materials science. This guide serves as a testament to the power of a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the molecular puzzle.

References

Methodological & Application

Synthesis of Ethyl 2-bromo-5-hydroxybenzoate from 3-hydroxybenzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis of Ethyl 2-bromo-5-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol starts from the readily available 3-hydroxybenzoic acid and proceeds through a two-step sequence involving a regioselective bromination followed by a Fischer esterification. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its utility stems from the presence of multiple functional groups: a hydroxyl group amenable to etherification, a bromine atom that can participate in various cross-coupling reactions, and an ester moiety that can be hydrolyzed or otherwise transformed. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of a wide range of target molecules.

The synthesis route described herein is an efficient and practical approach that leverages fundamental organic reactions. The initial step focuses on the selective introduction of a bromine atom onto the aromatic ring of 3-hydroxybenzoic acid. This is followed by the conversion of the carboxylic acid to its corresponding ethyl ester.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the electrophilic aromatic substitution of 3-hydroxybenzoic acid to introduce a bromine atom, followed by an acid-catalyzed esterification with ethanol.

Synthesis_Overview start 3-hydroxybenzoic acid intermediate 2-bromo-5-hydroxybenzoic acid start->intermediate Bromination final This compound intermediate->final Fischer Esterification

Caption: Overall synthetic workflow.

PART 1: Regioselective Bromination of 3-hydroxybenzoic acid

The first critical step in this synthesis is the regioselective bromination of 3-hydroxybenzoic acid to yield 2-bromo-5-hydroxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the hydroxyl group (-OH) and the carboxylic acid group (-COOH).

The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is a deactivating, meta-director. The powerful activating and directing effect of the hydroxyl group typically dominates the substitution pattern. Therefore, the incoming electrophile (bromine) is directed to the positions ortho and para to the hydroxyl group. In the case of 3-hydroxybenzoic acid, the positions ortho to the hydroxyl group are C2 and C4, and the position para is C6. The position C2 is sterically less hindered than C4, which is flanked by the carboxylic acid group.

To achieve selective monobromination and avoid the formation of di- or tri-brominated byproducts, a mild brominating agent such as N-Bromosuccinimide (NBS) is often preferred over elemental bromine.[1][2] The reaction is typically carried out in a suitable solvent at a controlled temperature.

Protocol 1: Synthesis of 2-bromo-5-hydroxybenzoic acid

This protocol is adapted from procedures for the bromination of similar activated aromatic compounds.[3]

Materials:

  • 3-hydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (for extraction)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid (1.0 eq) in dichloromethane (DCM).

  • Addition of Brominating Agent: Cool the solution in an ice bath to 0-5 °C. To this stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-bromo-5-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a solid.

Characterization of 2-bromo-5-hydroxybenzoic acid:

PropertyValueReference
Molecular Formula C₇H₅BrO₃[5]
Molecular Weight 217.02 g/mol [5]
Appearance Solid
Melting Point 185 °C[5]

PART 2: Fischer Esterification of 2-bromo-5-hydroxybenzoic acid

The second step of the synthesis is the conversion of the carboxylic acid group of 2-bromo-5-hydroxybenzoic acid into an ethyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7]

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is typically used. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[8]

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic Acid->Protonation H+ Nucleophilic Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic Attack ROH Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water -H2O Deprotonation Deprotonation Elimination of Water->Deprotonation -H+ Ester Ester Deprotonation->Ester

Sources

Application Note: A Comprehensive Protocol for the Etherification of Ethyl 2-bromo-5-hydroxybenzoate via Williamson Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The O-alkylation of phenolic compounds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-bromo-5-hydroxybenzoate is a valuable building block, and the etherification of its phenolic hydroxyl group unlocks a diverse range of derivatives. This application note provides a detailed, field-proven protocol for the etherification of this compound, grounded in the principles of the Williamson ether synthesis. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, to empower researchers with a robust and reproducible methodology. This guide includes a step-by-step protocol, a discussion of the underlying mechanism, troubleshooting advice, and a comprehensive list of references to support the scientific claims.

Introduction and Scientific Principle

The etherification of phenols is a fundamental transformation in organic chemistry, most classically achieved through the Williamson ether synthesis.[1][2][3] This reaction provides a reliable and versatile route to form aryl ethers. The core of this method involves a two-step sequence:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks an electrophilic alkylating agent (typically a primary alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the leaving group and forming the C-O ether bond.[1][4][5]

The substrate, this compound, possesses a phenolic hydroxyl group that is the target for this transformation. The electron-withdrawing nature of the ester and bromo substituents can influence the acidity of this proton and the reactivity of the resulting phenoxide.

Reaction Mechanism: O-Alkylation vs. C-Alkylation

A critical consideration in the alkylation of phenols is the ambident nature of the phenoxide nucleophile. Resonance delocalization places negative charge on the oxygen atom as well as the ortho and para positions of the aromatic ring. This creates a competition between O-alkylation (the desired ether formation) and C-alkylation (formation of a new C-C bond at the ring).[6][7]

G cluster_0 Reaction Pathway Phenol This compound Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) O_Alkylation Desired Product: O-Alkylation (Ether) Phenoxide->O_Alkylation SN2 Attack (Oxygen) C_Alkylation Side Product: C-Alkylation Phenoxide->C_Alkylation SN2 Attack (Carbon) AlkylHalide Alkyl Halide (R-X)

Caption: Competing pathways in phenoxide alkylation.

The selectivity for O-alkylation is strongly influenced by the reaction conditions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred because they effectively solvate the base's cation while leaving the phenoxide oxygen "naked" and highly nucleophilic, thus favoring attack at the oxygen atom.[6] Protic solvents, in contrast, can hydrogen-bond with the oxygen, shielding it and promoting C-alkylation.[7]

Experimental Design: Rationale for Protocol Choices

A successful synthesis relies on the judicious selection of reagents and conditions. Each component of the protocol is chosen to maximize yield and purity while minimizing side reactions.

ParameterSelectionRationale
Base Potassium Carbonate (K₂CO₃)A moderately strong base that is cost-effective, easy to handle, and highly effective for deprotonating phenols. It is less hygroscopic than NaOH or KOH. Caesium carbonate (Cs₂CO₃) can be used for higher yields with less reactive alkyl halides but is more expensive.[8][9]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that promotes a high rate for the SN2 reaction by solvating the potassium cation, thereby enhancing the nucleophilicity of the phenoxide anion.[1][6] Acetonitrile is a suitable alternative.[4]
Alkylating Agent Primary Alkyl Halide (R-X)Primary halides (e.g., ethyl bromide, benzyl bromide) are optimal as they are highly reactive in SN2 reactions and minimize the competing E2 elimination side reaction that is prevalent with secondary and tertiary halides.[1][2][5]
Temperature 60-80 °CThis temperature range provides sufficient thermal energy to overcome the activation barrier without promoting significant decomposition or side reactions. The reaction can often be conducted at room temperature, but gentle heating accelerates the conversion.[1]
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere prevents potential oxidation of the phenoxide intermediate, which can be sensitive to air, especially at elevated temperatures.

Detailed Experimental Protocol

This protocol describes a general procedure for the etherification of this compound using an illustrative primary alkyl bromide.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountEquiv.
This compound114568-12-8245.072.45 g1.0
Alkyl Bromide (e.g., Ethyl Bromide)74-96-4108.971.63 g (1.2 mL)1.5
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.76 g2.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-
Brine (Saturated NaCl solution)--~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Step-by-Step Procedure

Sources

Application Note: O-Acylation Strategies for Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities. It provides a detailed exploration of the O-acylation of Ethyl 2-bromo-5-hydroxybenzoate, a versatile building block in organic synthesis. This document moves beyond simple procedural lists to offer an in-depth analysis of the underlying chemical principles, including the critical dichotomy between O-acylation and C-acylation. We present three field-proven, step-by-step protocols—Schotten-Baumann acylation, 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation, and Steglich esterification—each validated by authoritative literature. The guide includes a comparative analysis to aid in method selection, a practical troubleshooting section, and detailed mechanistic diagrams to provide a holistic and actionable resource for laboratory application.

Introduction: Significance and Objective

This compound is a key intermediate in the synthesis of complex organic molecules, offering multiple reaction sites for diversification. The phenolic hydroxyl group is a prime target for modification, and its acylation to form a phenyl ester (O-acylation) is a fundamental transformation in drug discovery and materials science. This esterification alters the parent molecule's polarity, steric profile, and metabolic stability, making it a crucial step in lead optimization and the synthesis of active pharmaceutical ingredients (APIs).

Phenols, however, are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) or the activated aromatic ring (C-acylation).[1] Uncontrolled acylation can lead to a mixture of products, significantly reducing the yield of the desired ester and complicating purification. Direct Friedel-Crafts acylation of phenols is often disadvantageous as it can result in complex mixtures of C-acylated and O-acylated products.[2]

This application note provides a detailed guide to selectively performing O-acylation on this compound. We will dissect the mechanistic principles that govern selectivity and provide robust, step-by-step protocols for three distinct and highly effective methods.

Mechanistic Framework: Achieving Selective O-Acylation

The core challenge in acylating phenols is controlling the regioselectivity. The reaction can proceed via two competing pathways:

  • O-Acylation (Desired Pathway): A nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic acyl source. This reaction is kinetically favored and is promoted under basic or nucleophilic catalysis conditions that enhance the nucleophilicity of the hydroxyl group.[3]

  • C-Acylation (Side Reaction): An electrophilic aromatic substitution (Friedel-Crafts type reaction) where the electron-rich aromatic ring attacks the acyl source.[1][4] This pathway is favored by strong Lewis acids (e.g., AlCl₃), which activate the acylating agent but can also complex with the phenolic oxygen, deactivating the ring.[1][3]

The choice of reagents and conditions is therefore paramount to directing the reaction exclusively towards the desired O-acylated product. The protocols detailed in this guide are optimized to favor the nucleophilic acyl substitution pathway.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start This compound Reagent_O Base (e.g., Pyridine, NaOH) or Nucleophilic Catalyst (DMAP) Start->Reagent_O Nucleophilic Acyl Substitution Reagent_C Lewis Acid (e.g., AlCl₃) Start->Reagent_C Electrophilic Aromatic Substitution (Friedel-Crafts) Product_O O-Acylated Ester (DESIRED) Reagent_O->Product_O Product_C C-Acylated Ketone (SIDE PRODUCT) Reagent_C->Product_C

Caption: O-Acylation vs. C-Acylation pathways.

Experimental Protocols for O-Acylation

The following protocols provide detailed, step-by-step methodologies for the efficient O-acylation of this compound.

Method A: Schotten-Baumann Acylation with Acyl Chlorides

This classic method utilizes a strong base to deprotonate the phenol, forming a highly reactive phenoxide ion that readily attacks an acyl chloride.[5] The reaction is typically performed in a biphasic system or with an organic base like pyridine.[5][6]

G cluster_workflow Schotten-Baumann Workflow A 1. Dissolve Substrate (this compound) in Pyridine or DCM/aq. NaOH B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Acyl Chloride (e.g., Acetyl Chloride) Dropwise B->C D 4. Stir at 0 °C to RT (Monitor by TLC) C->D E 5. Quench Reaction (Add Water/Dilute Acid) D->E F 6. Extract Product (e.g., with Ethyl Acetate) E->F G 7. Purify (Column Chromatography) F->G

Caption: Workflow for Schotten-Baumann Acylation.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent/Base Addition: Dissolve the substrate in anhydrous pyridine (acting as both solvent and base) or in a biphasic mixture of dichloromethane (DCM) and 10% aqueous sodium hydroxide.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise via syringe. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

  • Reaction: Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • If using pyridine, carefully pour the reaction mixture over ice and acidify with dilute HCl to neutralize the pyridine.

    • If using the biphasic system, separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure O-acylated ester.

Method B: DMAP-Catalyzed Acylation with Acid Anhydrides

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[8] It reacts with an acid anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the phenol.[9][10] This method is often faster, requires only a catalytic amount of DMAP, and proceeds under mild, often solvent-free conditions.[8][11]

G cluster_workflow DMAP-Catalyzed Acylation Workflow A 1. Combine Substrate, Acid Anhydride, and DMAP (catalytic) B 2. Add Solvent (optional, e.g., DCM) or run neat A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Dilute with Solvent (e.g., Ethyl Acetate) C->D E 5. Wash with Dilute Acid (to remove DMAP) and Brine D->E F 6. Dry and Concentrate Organic Layer E->F G 7. Purify (Column Chromatography) F->G

Caption: Workflow for DMAP-Catalyzed Acylation.

Detailed Protocol:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), the acid anhydride (e.g., acetic anhydride, 1.2 eq.), and DMAP (0.05 - 0.1 eq.).

  • Solvent: The reaction can often be run neat (solvent-free).[8] Alternatively, use an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate.

  • Washing: Wash the organic solution sequentially with 1M HCl (2x) to remove DMAP, followed by saturated sodium bicarbonate solution to remove excess anhydride and carboxylic acid byproduct, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.

Method C: Steglich Esterification with Carboxylic Acids

The Steglich esterification is an exceptionally mild method for forming esters directly from carboxylic acids and alcohols (or phenols).[12][13] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and catalytic DMAP to facilitate the acyl transfer.[14][15] This method is ideal for acid- or base-sensitive substrates.

G cluster_workflow Steglich Esterification Workflow A 1. Dissolve Substrate, Carboxylic Acid, and DMAP in Anhydrous Solvent (DCM) B 2. Cool to 0 °C A->B C 3. Add DCC (or EDC) Solution B->C D 4. Stir at 0 °C to RT (Precipitate Forms) C->D E 5. Filter off Byproduct (Dicyclohexylurea - DCU) D->E F 6. Concentrate Filtrate E->F G 7. Purify (Column Chromatography) F->G

Caption: Workflow for Steglich Esterification.

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and DMAP (0.1 eq.).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent, typically dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq.) in a small amount of DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture again to precipitate any remaining DCU.

    • Filter the mixture through a pad of Celite to remove the solid DCU byproduct, washing the filter cake with cold DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by silica gel column chromatography.

Note: Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used as an alternative to DCC, simplifying the workup as the urea byproduct can be removed with an acidic wash.[15]

Comparative Analysis and Method Selection

Choosing the appropriate acylation method depends on factors such as the availability of the acylating agent, substrate sensitivity, and desired scale.

FeatureMethod A: Schotten-BaumannMethod B: DMAP-CatalyzedMethod C: Steglich Esterification
Acylating Agent Acyl ChlorideAcid AnhydrideCarboxylic Acid
Key Reagents Pyridine or aq. NaOHCatalytic DMAPDCC (or EDC), Catalytic DMAP
Conditions 0 °C to RT; BasicRT; Mild, often solvent-free0 °C to RT; Mild, Neutral
Typical Yield Good to ExcellentExcellentVery Good to Excellent
Pros - Uses readily available acyl chlorides- Robust and high-yielding- Very mild conditions- Catalytic, atom-economical- Often requires no solvent- Uses stable carboxylic acids- Extremely mild conditions- Ideal for sensitive substrates[13][15]
Cons - Acyl chlorides are moisture-sensitive- Generates HCl byproduct- Anhydrides can be less reactive than chlorides- Stoichiometric carbodiimide needed- DCU byproduct can complicate purification- DCC is a known allergen[16]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Impure or wet reagents/solvents.- Insufficiently active catalyst (DMAP).- Low reaction temperature or short time.- Ensure all reagents and solvents are anhydrous.- Use fresh, high-purity DMAP.- Allow the reaction to stir longer or warm to room temperature.
Formation of Side Product - Presence of a Lewis acid impurity favoring C-acylation.- Hydrolysis of the acylating agent.- Avoid all sources of Lewis acids.- Re-purify starting materials if necessary.- Strictly maintain anhydrous conditions.
Difficult Purification - Incomplete removal of DMAP (Method B).- Residual DCU byproduct (Method C).- Perform extra washes with 1M HCl to fully remove DMAP.- Cool the reaction mixture before filtering DCU; consider using EDC for a water-soluble byproduct.
Starting Material Remains - Insufficient equivalents of acylating agent.- Deactivation of catalyst or base.- Increase equivalents of acylating agent to 1.2-1.5 eq.- Ensure base/catalyst is not consumed by acidic impurities.

Conclusion

The O-acylation of this compound is a critical transformation for the synthesis of advanced chemical intermediates. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired phenyl ester while avoiding unwanted C-acylation side products. The Schotten-Baumann, DMAP-catalyzed, and Steglich esterification protocols presented here offer a versatile and robust toolkit for this purpose. Each method carries distinct advantages, allowing the synthetic chemist to tailor the reaction strategy to the specific requirements of their research, from small-scale library synthesis to larger-scale API development.

References

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  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring timecourse of DMAP catalyzed acylation of phenols with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Retrieved from [Link]

  • Anveshana's International Publication. (n.d.). ENVIOURNMENTALLY BEGIGN O-ACYLATION OF PHENOL & ITS DERIVATIVES BY STIRRING METHOD. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]

  • Nagoya University. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
  • ACS Publications. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. Retrieved from [Link]

  • PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Retrieved from [Link]

  • National Institute of Research and Development for Electrochemistry and Condensed Matter. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 2-bromo-5-hydroxybenzoate as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-bromo-5-hydroxybenzoate (CAS No. 102297-71-2) is a trifunctional aromatic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring an aryl bromide, a phenolic hydroxyl group, and an ethyl ester, provides three distinct and orthogonal reactive sites. This allows for a programmed, regioselective approach to the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, key synthetic applications, and detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling, O-alkylation, and ester manipulations, targeting researchers in medicinal chemistry and materials science.

Physicochemical Properties and Structural Analysis

This compound is a stable, solid compound under standard conditions. The strategic placement of its functional groups is key to its utility. The bromine atom at the 2-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The hydroxyl group at the 5-position is a nucleophilic center, ideal for etherification or esterification. The ethyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 102297-71-2[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.08 g/mol [1]
Appearance Solid
Hazard Classification Irritant. May cause skin and eye irritation.[1]

The molecule's reactivity can be visualized as three distinct zones, enabling sequential and selective functionalization.

G cluster_reactions mol A Aryl Bromide (Position 2) B Phenolic Hydroxyl (Position 5) R1 Cross-Coupling (e.g., Suzuki, Buchwald) A->R1 C Ethyl Ester (Position 1) R2 O-Alkylation/Acylation (Ether/Ester Synthesis) B->R2 R3 Hydrolysis/Amidation C->R3

Caption: Key reactive sites on this compound.

Application in Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a premier functional group for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a cornerstone of modern synthesis for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[2]

Mechanistic Rationale

The catalytic cycle for the Suzuki reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species, enhancing its nucleophilicity.[3][4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[3]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid.[4]

G A This compound + R-B(OR)₂ C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-Br Complex C->D Pd(0) inserts into C-Br bond E Transmetalation (Base Activated) D->E Boronic acid couples F Ar-Pd(II)-R Complex E->F R group transferred to Pd G Reductive Elimination F->G G->B Catalyst Regenerated H Coupled Product G->H C-C bond forms

Caption: Simplified workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of Ethyl 5-hydroxy-2-phenylbenzoate.

Materials:

  • This compound (1.00 g, 4.08 mmol, 1.0 equiv)

  • Phenylboronic acid (0.60 g, 4.90 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.236 g, 0.204 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.69 g, 12.24 mmol, 3.0 equiv)

  • 1,4-Dioxane (20 mL)

  • Deionized Water (5 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane and deionized water via syringe. Stir the mixture to form a suspension.

  • Add the Pd(PPh₃)₄ catalyst to the flask. The mixture may change color.

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure product.

Expected Outcome:

  • Product: Ethyl 5-hydroxy-[1,1'-biphenyl]-2-carboxylate

  • Appearance: White to off-white solid.

  • Yield: Typically 80-95%.

Application in O-Alkylation (Ether Synthesis)

The phenolic hydroxyl group is readily deprotonated by a mild base, forming a nucleophilic phenoxide that can be alkylated with various electrophiles. This Williamson-type ether synthesis is a robust and fundamental transformation for modifying the scaffold, often used to improve properties like solubility or to introduce a new vector for further chemistry.[5]

Causality in Experimental Design
  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred over hydroxides to avoid competitive hydrolysis of the ethyl ester. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required, but temperature control is crucial.

  • Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly reactive, while not participating in the reaction themselves.

  • Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are excellent electrophiles for this Sₙ2 reaction.

G start setup 1. Dissolve Substrate in Polar Aprotic Solvent (DMF) start->setup add_base 2. Add Base (K₂CO₃) to form Phenoxide setup->add_base add_alkyl 3. Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) add_base->add_alkyl react 4. Stir at Room Temp (or gentle heating) add_alkyl->react workup 5. Quench with Water & Extract with Ethyl Acetate react->workup purify 6. Wash, Dry, Concentrate & Purify (Chromatography) workup->purify end Pure O-Alkylated Product purify->end

Caption: Experimental workflow for the O-alkylation of this compound.

Protocol: O-Benzylation

This protocol describes the synthesis of Ethyl 2-bromo-5-(benzyloxy)benzoate.

Materials:

  • This compound (1.00 g, 4.08 mmol, 1.0 equiv)

  • Benzyl bromide (0.58 mL, 4.89 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (0.85 g, 6.12 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (15 mL)

Procedure:

  • Add this compound and anhydrous potassium carbonate to a dry 50 mL round-bottom flask with a magnetic stir bar.

  • Add DMF and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Continue stirring at room temperature for 16 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Pour the reaction mixture into ice-water (100 mL) and stir for 20 minutes. A precipitate may form.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by flash chromatography if necessary.

Expected Outcome:

  • Product: Ethyl 2-bromo-5-(benzyloxy)benzoate

  • Appearance: White crystalline solid.

  • Yield: Typically >90%.

Application in Ester Hydrolysis

The conversion of the ethyl ester to a carboxylic acid is a fundamental step that unlocks a new set of synthetic possibilities, most notably amide bond formation via coupling with amines. Base-catalyzed hydrolysis (saponification) is the most common and efficient method.

Protocol: Saponification to 2-bromo-5-hydroxybenzoic acid

Materials:

  • This compound (1.00 g, 4.08 mmol, 1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (0.34 g, 8.16 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF) (12 mL)

  • Deionized Water (4 mL)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of THF and water in a 50 mL round-bottom flask.

  • Add lithium hydroxide and stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the solid under high vacuum to afford the pure carboxylic acid.

Expected Outcome:

  • Product: 2-bromo-5-hydroxybenzoic acid[6]

  • Appearance: White to off-white powder.

  • Yield: Quantitative (>95%).

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be employed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

References

  • ChemBK. Ethyl 3-bromo-5-chloro-2-hydroxybenzoate. [Link]

  • Organic Syntheses. Org. Synth. 2023, 100, 418-433. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • OCED. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products. [Link]

  • Mustafa, G. et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PubChem. Ethyl 2-bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

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The Versatile Role of Ethyl 2-bromo-5-hydroxybenzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutics. Ethyl 2-bromo-5-hydroxybenzoate, a halogenated derivative of the salicylic acid scaffold, has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—a reactive aryl bromide, a nucleophilic hydroxyl group, and an ester moiety amenable to further modification—provides a powerful toolkit for the synthesis of complex molecular architectures with significant biological activity. This guide delves into the practical applications of this compound, offering detailed insights into its synthetic utility and showcasing its role in the generation of potent kinase inhibitors and other therapeutic agents. We will explore key reaction protocols, discuss the rationale behind experimental choices, and present data on the biological activities of derived compounds, providing a comprehensive resource for researchers in drug discovery.

Core Synthetic Applications: A Gateway to Diverse Heterocycles

The chemical reactivity of this compound is centered around three key functional groups, each offering a distinct handle for molecular elaboration. The strategic manipulation of these sites allows for the construction of a wide array of heterocyclic systems that are prevalent in medicinally active compounds.

Table 1: Key Functional Groups and Their Synthetic Potential

Functional GroupPositionCommon TransformationsResulting Scaffolds
Aryl BromideC2Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), Nucleophilic aromatic substitutionBi-aryl systems, N-arylated amines/amides, Aryl-alkynes
Hydroxyl GroupC5O-alkylation, O-arylation, EtherificationBenzofurans, Substituted ethers
Ethyl EsterC1Hydrolysis to carboxylic acid, AmidationAmides, Heterocyclic condensation products

The interplay between these functional groups allows for sequential or tandem reactions to build molecular complexity efficiently. For instance, the hydroxyl group can be leveraged for the initial construction of a heterocyclic ring, followed by diversification at the aryl bromide position through cross-coupling reactions.

The Benzofuran Scaffold: A Cornerstone in Kinase Inhibitor Design

One of the most powerful applications of this compound is in the synthesis of benzofuran derivatives. Benzofurans are a prominent scaffold in a multitude of kinase inhibitors, targeting key enzymes in cancer signaling pathways such as EGFR, VEGFR-2, and BRAF.[1][2][3] The synthesis of a 2-carboxy-benzofuran core can be elegantly achieved through a tandem Sonogashira coupling and cyclization strategy.

Protocol 1: Synthesis of Ethyl 5-hydroxybenzofuran-2-carboxylate via Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the synthesis of a key benzofuran intermediate from this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Base (e.g., Triethylamine or Diisopropylethylamine) (3.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Ethyl 5-hydroxybenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Copper(I) Iodide: CuI acts as a co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][5]

  • Base: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. It also neutralizes the hydrobromic acid generated during the reaction.

  • Degassing: The removal of dissolved oxygen from the solvent is critical to prevent the oxidation of the palladium(0) catalyst and the homo-coupling of the alkyne.

Diagram 1: Synthetic Pathway to Benzofuran-Based Kinase Inhibitors

G A This compound C Sonogashira Coupling & Cyclization A->C B Terminal Alkyne (R-C≡CH) B->C D Ethyl 5-hydroxybenzofuran- 2-carboxylate C->D Formation of benzofuran core E Amidation D->E F Benzofuran-2-carboxamide Derivatives E->F Introduction of diverse side chains G Kinase Inhibitors (e.g., EGFR, VEGFR-2) F->G Biological Activity

Caption: General workflow for synthesizing benzofuran-based kinase inhibitors.

The Indole Scaffold: A Privileged Structure in Oncology

The indole nucleus is another critical scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[1][6][7] this compound can serve as a precursor for the synthesis of functionalized indoles, particularly those with substitution at the 5- and 2-positions.

Protocol 2: Synthesis of 5-Hydroxyindole-2-carboxylic Acid Derivatives

This protocol outlines a potential multi-step sequence for the synthesis of indole derivatives, starting with the functionalization of the hydroxyl group of this compound.

Part A: Etherification of the Hydroxyl Group

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃) (1.5 equiv).

  • Add an alkylating agent (e.g., a substituted benzyl bromide) (1.1 equiv) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the solvent.

  • The crude product can be purified by column chromatography or used directly in the next step.

Part B: Indole Ring Formation (e.g., via a Heck-type cyclization)

  • The resulting ether from Part A can undergo an intramolecular Heck reaction to form the indole ring. This typically involves a palladium catalyst and a suitable ligand.

  • Alternatively, the bromo-benzoate can be converted to an amino-substituted intermediate, followed by cyclization to form the indole.

Causality Behind Experimental Choices:

  • Protection/Functionalization of the Hydroxyl Group: In many indole syntheses, a free hydroxyl group can interfere with the reaction conditions. Protecting it as an ether not only prevents this but also allows for the introduction of additional diversity elements into the final molecule.

  • Palladium-Catalyzed Cyclization: Intramolecular Heck reactions are powerful methods for forming five- and six-membered rings, providing a direct route to the indole scaffold.[7]

Biological Significance and Structure-Activity Relationships

Derivatives of the 2-bromo-5-hydroxybenzoic acid scaffold have demonstrated significant potential as anti-cancer agents, primarily through the inhibition of protein kinases. The strategic positioning of substituents on the resulting heterocyclic core allows for the fine-tuning of inhibitory activity and selectivity.

Table 2: Biological Activity of Representative Kinase Inhibitors with Related Scaffolds

Compound ClassTarget Kinase(s)Reported IC₅₀ Values (nM)Reference
Indole-2-carboxamidesEGFR, VEGFR-2, BRAFV600E71 - 107[1]
Indole DerivativesEGFR, SRC2 - 1026[6]
Benzofuran DerivativesVEGFR-21.0 (µM)[3]
5-Bromoindole DerivativesEGFRPotent Inhibition[8]

Note: The IC₅₀ values presented are for representative compounds from the cited literature and are intended to be illustrative of the potential of these scaffolds.

The data in Table 2 highlights that both indole and benzofuran scaffolds, which can be accessed from this compound, are effective cores for potent kinase inhibitors. The 5-hydroxy (or a derivative thereof) can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The substituents introduced via cross-coupling at the original C2-bromo position can then be tailored to occupy specific pockets within the ATP-binding site, thereby conferring potency and selectivity.

Diagram 2: Generalized Kinase Inhibition Mechanism

G cluster_0 Kinase Active Site cluster_1 Inhibitor (Derived from this compound) Hinge Hinge Region Pocket Hydrophobic Pocket Core Benzofuran/Indole Core (5-OH interaction) Core->Hinge H-Bonding SideChain Substituent (from C2-Br) SideChain->Pocket Hydrophobic Interactions

Caption: Interaction of a hypothetical inhibitor with a kinase active site.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex heterocyclic scaffolds, most notably benzofurans and indoles. These scaffolds are at the heart of numerous potent kinase inhibitors with applications in oncology. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear path for researchers to access these valuable molecular architectures. The continued exploration of new reaction methodologies and the creative combination of the synthetic handles on this compound will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5569. Available at: [Link]

  • Korkmaz, S., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 29(33), 5648-5666. Available at: [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3683. Available at: [Link]

  • Grienke, U., et al. (2014). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Journal of Medicinal Chemistry, 57(23), 9845-9853. Available at: [Link]

  • WO2006073457A2 - Bioactive compounds and methods of uses thereof - Google Patents.
  • Al-Wahaibi, L. H., et al. (2023). Structures of the newly synthesized indole-based kinase inhibitors IV... - ResearchGate. Available at: [Link]

  • Napiórkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2019). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic Chemistry, 85, 463-477. Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1301-1317. Available at: [Link]

  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1369. Available at: [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. Available at: [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Yan, Y., et al. (2024). Recent applications of the Sonogashira reaction in the synthesis of drugs and their derivatives: A review. Applied Organometallic Chemistry, e7932. Available at: [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 23(48), 11599-11603. Available at: [Link]

  • Al-Jbouri, S. S., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. Organometallics, 39(24), 4566-4576. Available at: [Link]

  • Li, J., et al. (2012). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Letters in Organic Chemistry, 9(5), 343-346. Available at: [Link]

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Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Ethyl 2-bromo-5-hydroxybenzoate

This compound is a key chemical intermediate in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its substituted benzene ring, featuring hydroxyl, bromo, and ethyl ester functionalities, provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these groups allows for a range of subsequent chemical transformations, making it a valuable building block in the development of novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of a scalable and reliable synthetic route to this compound, with a focus on procedural safety, efficiency, and reproducibility.

Strategic Approach to Synthesis

The synthesis of this compound can be approached via two primary retrosynthetic pathways:

  • Route A: Bromination followed by Esterification. This strategy involves the initial synthesis of the key intermediate, 2-bromo-5-hydroxybenzoic acid, followed by a classic Fischer esterification to yield the final product.

  • Route B: Esterification followed by Bromination. This pathway begins with the esterification of a suitable hydroxybenzoic acid, followed by a selective bromination to introduce the bromine atom at the desired position.

After careful consideration of scalability, selectivity, and the availability of starting materials, Route A has been selected as the more robust and reliable method for a scalable synthesis. This approach allows for better control over the regioselectivity of the bromination step and simplifies the final purification of the target ester.

Diagram of the Synthetic Pathway

Synthetic Pathway 2-bromo-5-methoxybenzoic acid 2-bromo-5-methoxybenzoic acid 2-bromo-5-hydroxybenzoic acid 2-bromo-5-hydroxybenzoic acid 2-bromo-5-methoxybenzoic acid->2-bromo-5-hydroxybenzoic acid Demethylation (e.g., AlCl3) This compound This compound 2-bromo-5-hydroxybenzoic acid->this compound Esterification (Ethanol, H2SO4)

Caption: Synthetic pathway for this compound via demethylation and esterification.

Part 1: Synthesis of 2-bromo-5-hydroxybenzoic acid

The initial step in this scalable synthesis is the preparation of 2-bromo-5-hydroxybenzoic acid. A common and effective method for this transformation is the demethylation of the readily available 2-bromo-5-methoxybenzoic acid.

Protocol 1: Demethylation of 2-bromo-5-methoxybenzoic acid

This protocol is adapted from established procedures for the demethylation of methoxy-substituted benzoic acids.[1]

Materials and Equipment:

  • 2-bromo-5-methoxybenzoic acid

  • Aluminum chloride (anhydrous)

  • Chlorobenzene

  • Ice water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 2-bromo-5-methoxybenzoic acid (e.g., 5 g) and chlorobenzene (e.g., 150 mL).

  • Carefully add anhydrous aluminum chloride (e.g., 15 g) to the suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 250 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 2-bromo-5-hydroxybenzoic acid.

Expected Yield: Approximately 84%.

Part 2: Esterification of 2-bromo-5-hydroxybenzoic acid

The second and final stage of the synthesis is the esterification of 2-bromo-5-hydroxybenzoic acid with ethanol to produce the target molecule, this compound. The Fischer esterification is a classic and highly effective method for this transformation, especially on a larger scale.[2][3][4]

Protocol 2: Fischer Esterification

Materials and Equipment:

  • 2-bromo-5-hydroxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 2-bromo-5-hydroxybenzoic acid (1 equivalent) in a generous excess of anhydrous ethanol (acting as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical YieldPurity
1 2-bromo-5-methoxybenzoic acidAlCl₃, Chlorobenzene2-bromo-5-hydroxybenzoic acid~84%>95%
2 2-bromo-5-hydroxybenzoic acidEthanol, H₂SO₄This compound>90%>98%

Experimental Workflow Diagram

Experimental Workflow cluster_demethylation Protocol 1: Demethylation cluster_esterification Protocol 2: Esterification Start1 Start Combine_Reagents1 Combine 2-bromo-5-methoxybenzoic acid, AlCl3, and Chlorobenzene Start1->Combine_Reagents1 Reflux1 Reflux for 2.5 hours Combine_Reagents1->Reflux1 Quench Quench with ice water Reflux1->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate1 Dry and Concentrate Extract->Dry_Concentrate1 Intermediate 2-bromo-5-hydroxybenzoic acid Dry_Concentrate1->Intermediate Start2 Start with Intermediate Intermediate->Start2 Combine_Reagents2 Dissolve in Ethanol and add H2SO4 Start2->Combine_Reagents2 Reflux2 Reflux until completion (TLC) Combine_Reagents2->Reflux2 Workup Aqueous Workup (Wash with NaHCO3, Brine) Reflux2->Workup Dry_Concentrate2 Dry and Concentrate Workup->Dry_Concentrate2 Purify Purify by Recrystallization or Chromatography Dry_Concentrate2->Purify Final_Product This compound Purify->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety and Handling Considerations

Bromine and Brominated Compounds:

  • Bromine is highly corrosive and toxic. All manipulations involving bromine or its volatile compounds should be performed in a well-ventilated chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves (fluorinated rubber for liquid bromine, nitrile for aqueous solutions), safety goggles, a face shield, and a lab coat.[6][8]

  • Have a neutralizing agent, such as a sodium thiosulfate or sodium carbonate solution, readily available in case of spills.[9]

Acids and Solvents:

  • Concentrated sulfuric acid is extremely corrosive. Handle with care and add it slowly to solutions to avoid splashing.

  • Chlorobenzene and diethyl ether are flammable and should be handled away from ignition sources.

General Laboratory Practices:

  • Ensure all glassware is dry before use, especially when working with anhydrous reagents like aluminum chloride.

  • Always add reagents slowly and monitor the reaction temperature, especially during quenching steps which can be exothermic.

Conclusion

The described two-step synthetic route, commencing with the demethylation of 2-bromo-5-methoxybenzoic acid followed by a Fischer esterification, presents a scalable and efficient method for the production of this compound. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can reliably synthesize this valuable intermediate for their downstream applications.

References

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • Elumalai, V., & Hansen, J. H. (2016). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 6(82), 78931-78935. [Link]

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of tetramethylated meta-bromophenol 6 d. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

  • GL-Science. (2023, January 12). Bromine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN104725233A - Preparation method of ethylparaben.
  • University of Arizona. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude Ethyl 2-bromo-5-hydroxybenzoate. The content is structured in a question-and-answer format to directly address common issues, underpinned by causal explanations for experimental choices to ensure scientific integrity and successful outcomes.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process. Each solution is designed to be a self-validating system with clear decision points.

Q1: My final product is a persistent yellow/brown oil or a gummy solid that refuses to crystallize. What's going wrong and how can I fix it?

A1: This is a common issue often caused by the presence of residual starting materials, acidic impurities, or colored byproducts from the synthesis. The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, which can form highly colored impurities.

Causality: Oiling out or failure to crystallize occurs when impurities disrupt the formation of a stable crystal lattice. The melting point of the mixture is depressed to a point where it exists as a liquid at room temperature.

Troubleshooting Steps:

  • Initial Wash: Before attempting complex purification, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with a mild base such as 5% sodium bicarbonate solution to remove acidic impurities (like residual HBr or unreacted starting acid), followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1][2] This simple workup can often remove enough impurities to facilitate crystallization.

  • Solvent Screening for Recrystallization: If the product remains oily, a systematic approach to finding a recrystallization solvent is necessary. The ideal solvent should dissolve the compound when hot but not at room temperature.[3][4]

    • Test small aliquots of your crude product with various solvents (see Table 1). Start with nonpolar solvents like hexanes or heptane, and gradually increase polarity (e.g., toluene, ethyl acetate/hexane mixtures, ethanol/water).

    • The goal is to find a single solvent or a binary solvent system where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[3]

  • Inducing Crystallization: If a suitable solvent is found but crystals don't form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Evaporation: If using a mixed solvent system, leaving the flask partially open in a fume hood can slowly evaporate the more volatile (and often better) solvent, increasing the concentration and inducing crystallization.[5]

  • Charcoal Treatment: If the product is colored, this indicates persistent impurities. Dissolve the crude material in a hot solvent (like ethanol or ethyl acetate) and add a small amount of activated charcoal (typically 1-2% by weight). Swirl the hot mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[4] Cool the filtrate slowly to obtain decolorized crystals. Caution: Using too much charcoal can significantly reduce your yield as it can adsorb your product.[6]

Q2: My yield is very low after column chromatography. Where could my product have gone?

A2: Significant product loss during column chromatography can be attributed to several factors, from improper solvent system selection to the inherent instability of the compound on silica gel.

Causality: this compound contains a phenolic hydroxyl group, which is acidic. Standard silica gel is also acidic and can lead to strong adsorption of your compound, causing it to remain on the column.[7] In some cases, the compound might degrade during the long exposure to the stationary phase.

Troubleshooting Steps:

  • Check TLC Analysis: Before running the column, ensure you have an optimal solvent system. The ideal system should give your product a Retention Factor (Rf) of 0.25-0.35 on a TLC plate.[8][9] A higher Rf means the compound will elute too quickly with poor separation, while a lower Rf indicates it will stick too strongly to the silica, leading to band broadening and potential loss.

  • Evaluate Compound Stability: Test the stability of your compound on silica. Spot your crude material on a TLC plate, and then spot it again in the same location after 30-60 minutes. Elute the plate. If you see new spots or significant streaking from the origin that wasn't present in a freshly spotted lane, your compound may be degrading on the silica gel.[7]

  • Deactivate the Silica Gel: If instability is suspected, you can neutralize the silica gel. This is done by adding ~1% triethylamine to your eluent.[10] This will cap the acidic silanol groups, preventing strong adsorption or degradation of your acid-sensitive compound. Always re-check your Rf with the new solvent system, as it may change.

  • Check for Insolubility: Did your crude material fully dissolve in the minimum amount of solvent before loading onto the column? If not, some product may have precipitated at the top of the column and never entered the mobile phase.

  • Analyze the "Empty" Fractions: Don't discard your fractions immediately. If you believe the product should have eluted, try concentrating a few fractions from the expected range and re-analyzing by TLC. The product may be present but too dilute to see initially.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: The choice of purification method depends on the nature and quantity of impurities.

  • Recrystallization is the most efficient method if the crude product is a solid and contains relatively small amounts of impurities. It is scalable and often yields a highly pure product.

  • Flash Column Chromatography is necessary when dealing with complex mixtures, oily products, or impurities with similar polarity to the desired compound.[8][11] It offers high resolution but can be more time-consuming and may lead to product loss if not optimized.[7]

Below is a workflow to help you decide on the best purification strategy.

G start Crude Product State? is_solid Solid start->is_solid Solid is_oil Oil / Gummy Solid start->is_oil Oil tlc_analysis Analyze by TLC. Are impurities well-separated from the product spot? is_solid->tlc_analysis wash Perform Acid/Base Wash & Re-evaluate is_oil->wash recrystallize Attempt Recrystallization tlc_analysis->recrystallize Yes, few spots column Perform Flash Column Chromatography tlc_analysis->column No, complex mixture or streaking wash->tlc_analysis G ImpureProduct Observation: Impure Final Product ImpurityPresence Root Cause: Impurity Presence Disrupts Crystal Lattice ImpureProduct->ImpurityPresence OilyProduct Observation: Product is an Oil OilyProduct->ImpurityPresence LowYield Observation: Low Yield AcidicImpurities Root Cause: Acidic Impurities or Compound Degradation LowYield->AcidicImpurities StrongAdsorption Root Cause: Strong Adsorption to Silica or Degradation LowYield->StrongAdsorption Recrystallization Solution: Optimize Recrystallization (Solvent Choice, Seeding) ImpurityPresence->Recrystallization ColumnChrom Solution: Use Column Chromatography ImpurityPresence->ColumnChrom AcidBaseWash Solution: Perform Acid/Base Wash AcidicImpurities->AcidBaseWash DeactivateSilica Solution: Deactivate Silica Gel (e.g., with 1% TEA) AcidicImpurities->DeactivateSilica StrongAdsorption->DeactivateSilica OptimizeRf Solution: Optimize TLC R_f to 0.25-0.35 StrongAdsorption->OptimizeRf

Sources

Technical Support Center: Optimizing Suzuki Coupling with Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with Ethyl 2-bromo-5-hydroxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific, and sometimes challenging, substrate. Here, we address common issues through a structured troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of a hydroxyl (-OH) group, an electron-donating substituent, and an ester (-COOEt) group, an electron-withdrawing group, on the same aromatic ring can significantly influence the reactivity of the aryl bromide. The hydroxyl group can complicate the reaction by interacting with the base or catalyst, while the overall electronic nature of the substrate can affect the rate-determining oxidative addition step.[1][2] This guide will help you navigate these complexities to achieve optimal reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Several factors can contribute to low yields with this substrate. The primary reasons often revolve around suboptimal reaction conditions that do not adequately address the substrate's specific electronic and functional group characteristics. Common culprits include:

  • Inefficient Oxidative Addition: The electronic properties of the aryl bromide can make the initial oxidative addition of the palladium(0) catalyst a slow step.[3][4]

  • Catalyst Deactivation: The free hydroxyl group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too strong might deprotonate the phenol, leading to side reactions, while a base that is too weak may not efficiently promote the transmetalation step.[6][7]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid partner or homocoupling can reduce the yield of the desired product.[1][8]

Q2: I'm observing a significant amount of starting material being recovered. What is the likely cause?

The recovery of unreacted starting material is a strong indicator that the catalytic cycle is not proceeding efficiently. The most probable bottleneck is the oxidative addition step.[3] For an aryl bromide like this compound, which has both electron-donating and electron-withdrawing groups, the electronic density at the carbon-bromine bond is crucial. If this step is slow, the overall reaction rate will be low, leading to incomplete conversion.

Q3: What are the common side products I should look out for, and how can I minimize them?

The most common side products in this reaction are:

  • Homocoupling Product (Biphenyl of the boronic acid): This arises from the coupling of two boronic acid molecules and is often exacerbated by the presence of oxygen.[1] Thoroughly degassing your solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial for minimizing this side reaction.[8]

  • Protodeboronation Product (Arene from the boronic acid): This is the hydrolysis of the boronic acid back to the corresponding arene.[2] Using anhydrous solvents and carefully selecting the base can help mitigate this issue. Sometimes, using a more stable boronic ester (e.g., a pinacol ester) can also be beneficial.

  • Dehalogenated Starting Material (Ethyl 5-hydroxybenzoate): This occurs when the aryl halide is reduced instead of coupled. This can be caused by sources of hydride in the reaction mixture.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction.

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired product, a systematic re-evaluation of your reaction parameters is necessary.

Initial Diagnostic Workflow

G start Low/No Yield check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Proper Degassing, Positive N2/Ar Pressure) check_reagents->check_setup Reagents OK re_optimize Systematic Re-optimization check_setup->re_optimize Setup OK

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Step-by-Step Optimization Protocol
  • Catalyst and Ligand Selection: For sterically hindered or electronically challenging substrates, the choice of ligand is paramount.[5][9] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance the rates of both oxidative addition and reductive elimination.[10][11]

    • Recommendation: Screen a panel of ligands. Good starting points include Buchwald-type ligands (e.g., SPhos, XPhos) or NHC-based catalysts (e.g., PEPPSI-IPr).[2][12]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][13] For substrates with a phenolic hydroxyl group, a moderately strong inorganic base is often a good choice to avoid deprotonation of the phenol, which could lead to side reactions.

    • Recommendation: Start with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6][14] If yields are still low, cesium carbonate (Cs₂CO₃) can be more effective.[15] Avoid strong hydroxide bases initially.

  • Solvent System: The solvent can influence catalyst solubility, reagent stability, and reaction kinetics.[16][17] A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.

    • Recommendation: A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v).[18] Other options to screen include toluene/water or THF/water.[15][19] Ensure all solvents are thoroughly degassed prior to use.[8]

  • Temperature and Reaction Time: Suzuki couplings are often run at elevated temperatures to drive the reaction to completion.[18]

    • Recommendation: A starting temperature of 80-100 °C is generally effective.[15] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a higher temperature (up to 120 °C) could be beneficial, but be mindful of potential decomposition of the ester functionality.[15]

Problem 2: Significant Side Product Formation

If your desired product is forming but is accompanied by significant impurities, the focus should be on refining the reaction conditions to improve selectivity.

Troubleshooting Side Reactions

G start High Side Products homocoupling Homocoupling Observed? start->homocoupling protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No action1 Improve Degassing Lower Reaction Temperature homocoupling->action1 Yes dehalogenation Dehalogenation Observed? protodeboronation->dehalogenation No action2 Use Anhydrous Solvent Use Boronic Ester Weaker Base protodeboronation->action2 Yes action3 Identify & Eliminate Hydride Source Use a More Active Catalyst dehalogenation->action3 Yes

Caption: Decision tree for troubleshooting common side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the optimization of the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or pre-catalyst) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Screening Tables

For systematic optimization, it is recommended to screen key parameters. The following tables provide a structured approach.

Table 1: Catalyst and Ligand Screening

EntryCatalyst (mol%)Ligand (mol%)Observations
1Pd₂(dba)₃ (1-2)SPhos (2-4)
2Pd(OAc)₂ (2)XPhos (4)
3Pd(PPh₃)₄ (5)-
4PEPPSI-IPr (2)-

Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12 h.

Table 2: Base and Solvent Screening

EntryBase (2.0 equiv.)Solvent System (4:1)Observations
1K₂CO₃Dioxane/H₂O
2K₃PO₄Dioxane/H₂O
3Cs₂CO₃Dioxane/H₂O
4K₃PO₄Toluene/H₂O

Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), 90 °C, 12 h.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle.[3][4][18]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C Ar-X D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.[3][18] This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[13][20]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1]

By systematically addressing each of these steps through careful selection of your reaction parameters, you can successfully optimize the Suzuki-Miyaura coupling of this compound.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Singleton, D. A., & Vo, L. K. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Almeida, G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available at: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. Available at: [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]

  • ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. Available at: [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various.... Available at: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Available at: [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • ResearchGate. Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of.... Available at: [Link]

  • Semantic Scholar. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Available at: [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]

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Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of Ethyl 2-bromo-5-hydroxybenzoate. This guide is structured for researchers, chemists, and drug development professionals to diagnose and remedy common issues leading to low yields. We will explore the two primary synthetic pathways and provide in-depth, cause-and-effect troubleshooting for each.

Overview of Synthetic Pathways

The synthesis of this compound can be approached via two principal routes. The selection of a particular route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

Synthetic_Pathways A Route A: Esterification Product This compound A->Product Reagent_A + Ethanol + Acid Catalyst (e.g., H₂SO₄) B Route B: Bromination B->Product Reagent_B + Brominating Agent (e.g., NBS, Br₂) Start_A 2-bromo-5-hydroxybenzoic acid Start_A->A Start_B Ethyl 5-hydroxybenzoate Start_B->B

Caption: Primary synthetic routes to this compound.

Part 1: General Troubleshooting & FAQs

This section addresses issues applicable to both synthetic routes.

Q1: My reaction is not proceeding to completion, as indicated by TLC analysis. What are the first things I should check?

A1: Incomplete conversion is a common issue. Before delving into route-specific problems, verify these fundamentals:

  • Reagent Quality: Are your starting materials, reagents, and solvents pure and anhydrous (where required)? Water can be particularly detrimental in Fischer esterification and can alter the reactivity of brominating agents.[1][2]

  • Reaction Monitoring: Are you using an appropriate TLC system to resolve the starting material and product? An incorrect mobile phase may give a misleading impression of the reaction's progress.

  • Stoichiometry: Double-check your calculations. An incorrect molar ratio of reactants is a frequent source of error. For bromination, precise control of the brominating agent's stoichiometry is critical to avoid side reactions.[1]

  • Temperature Control: Ensure the reaction is maintained at the specified temperature. Deviations can significantly affect reaction rates and selectivity.[1]

Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting a mixture of products. What's the likely cause?

A2: The formation of multiple products points to side reactions or degradation.

  • For Route A (Esterification) , this could indicate self-esterification (polymerization) of the hydroxybenzoic acid, though this is less common under standard Fischer conditions.[2] More likely, if using a very strong acid catalyst and high temperatures, you could be seeing signs of sulfonation or other degradation.[2]

  • For Route B (Bromination) , this is a very common issue. The potent activating effect of the hydroxyl group makes the aromatic ring highly susceptible to over-bromination, leading to di- or even tri-brominated products.[1][3] The spots could also represent different isomers if the regioselectivity of the bromination is not well-controlled.

Q3: My final, purified yield is very low, but the crude reaction mixture looked promising. Where could I be losing my product?

A3: Significant product loss during workup and purification is a frequent challenge.

  • Extraction: Ensure the pH of the aqueous layer is optimized for your product during extraction. This compound has a phenolic hydroxyl group, which will be deprotonated in a basic aqueous solution (e.g., during a sodium bicarbonate wash), potentially pulling it out of the organic layer. Acidify the aqueous layer and re-extract if you suspect this is the case.

  • Purification:

    • Column Chromatography: Your product might be co-eluting with a byproduct, or it could be degrading on the silica gel. Try a different solvent system or consider using a different stationary phase.

    • Recrystallization: Are you using the optimal solvent? You may be losing a significant amount of product in the mother liquor. Try cooling the solution to a lower temperature or partially evaporating the solvent to improve recovery.

Part 2: Troubleshooting Route A: Esterification of 2-bromo-5-hydroxybenzoic acid

This route employs the Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2]

Q4: My esterification reaction stalls with significant starting material remaining. How can I drive the reaction to completion?

A4: The Fischer esterification is a reversible process.[2] Low conversion is typically due to the equilibrium not favoring the product side. To shift the equilibrium towards the ester, you must apply Le Châtelier's principle:

  • Use Excess Alcohol: The most common strategy is to use a large excess of ethanol, which can also serve as the solvent.[2] A 10- to 20-fold excess can dramatically improve yield.[2]

  • Remove Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2] While not always necessary with a large excess of alcohol, you can use a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted in a suitable solvent like toluene.

Esterification_Troubleshooting start Low Yield in Esterification q1 Is starting material (acid) still present? start->q1 s1 Equilibrium Issue q1->s1 Yes s2 Side Reactions or Degradation q1->s2 No (multiple byproducts) a1 1. Increase excess of Ethanol. 2. Ensure efficient water removal. 3. Check catalyst activity/amount. s1->a1 a2 1. Lower reaction temperature. 2. Reduce reaction time. 3. Consider protecting the -OH group. s2->a2

Caption: Decision tree for troubleshooting low esterification yields.

Q5: The reaction mixture has turned dark/charred. What is causing this degradation?

A5: Darkening or charring, especially at reflux temperatures, often points to an overly aggressive acid catalyst or excessive heat.

  • Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring. Reduce the amount of catalyst or switch to a milder one, such as p-toluenesulfonic acid (p-TsOH).

  • Temperature: Ensure the reaction is heated to a gentle reflux and not overheated. Phenolic compounds can be sensitive to oxidation at high temperatures.

Part 3: Troubleshooting Route B: Bromination of Ethyl 5-hydroxybenzoate

This route involves an electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-directing activator, while the ethyl ester group is a meta-directing deactivator.[3][4] This combination makes achieving high selectivity for the desired 2-bromo isomer challenging.

Q6: My main problem is polysubstitution. I'm getting significant amounts of dibromo-product.

A6: This is the most common issue in phenol bromination, caused by the high reactivity of the phenol ring.[1][3] The hydroxyl group activates all ortho and para positions, and in this case, both positions ortho to the -OH (C2 and C6) are available for attack.

ParameterProblem ConditionRecommended SolutionRationale
Brominating Agent Using highly reactive Br₂ in a polar solvent (e.g., bromine water).[3]Switch to a milder, more selective reagent like N-Bromosuccinimide (NBS) .[1][5]NBS provides a slow, controlled release of electrophilic bromine, reducing the likelihood of multiple substitutions.
Solvent Using polar, protic solvents like water or acetic acid.Use a non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) , carbon tetrachloride (CCl₄), or carbon disulfide (CS₂).[1]Polar solvents can solvate and polarize the Br-Br bond, increasing its electrophilicity and reactivity, which leads to polysubstitution.[1][6]
Temperature Running the reaction at room temperature or higher.Cool the reaction to 0 °C or below before and during the addition of the brominating agent.[1]Lower temperatures decrease the reaction rate, allowing for greater control and selectivity, favoring mono-substitution.
Stoichiometry Using an excess of the brominating agent.Use 1.0 to 1.05 equivalents of the brominating agent and add it slowly (dropwise) to the substrate solution.[1]Limiting the amount of available bromine is the most direct way to prevent the second and third additions.

Q7: I'm getting the wrong isomer. How can I improve regioselectivity for the 2-bromo position?

A7: While the -OH group directs ortho- and para-, the ester group directs meta-. In Ethyl 5-hydroxybenzoate, the desired C2-position is ortho to the activating -OH group and meta to the deactivating ester group, which is favorable. The C6 position is electronically similar. The C4 position is blocked. Formation of the 3-bromo or other isomers is less likely but can be influenced by steric hindrance and reaction conditions.

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent ester group. This might favor bromination at the C6 position. The formation of the desired C2 isomer versus the C6 isomer can be difficult to control.

  • Solvent and Temperature: As discussed, non-polar solvents and low temperatures generally provide the best selectivity.[1] A very controlled, slow addition of the brominating agent is crucial.

Bromination_Troubleshooting start Low Yield in Bromination q1 What is the main issue? start->q1 s1 Polysubstitution (e.g., dibromo-product) q1->s1 s2 Low Conversion q1->s2 s3 Wrong Isomer q1->s3 a1 1. Use milder agent (NBS). 2. Use non-polar solvent (CH₂Cl₂). 3. Lower temperature (0 °C). 4. Control stoichiometry (1.0 eq). s1->a1 a2 1. Use a more reactive agent (Br₂). 2. Increase temperature slightly. 3. Add a mild Lewis acid catalyst. s2->a2 a3 1. Ensure low temperature. 2. Slow, dropwise addition of reagent. 3. Analyze steric vs. electronic effects. s3->a3

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Technical Support Center: Improving the Selectivity of Bromination for Ethyl 5-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective bromination of ethyl 5-hydroxybenzoate. Here, we address common experimental issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Selectivity

The bromination of ethyl 5-hydroxybenzoate is a classic example of electrophilic aromatic substitution (EAS) on a disubstituted benzene ring.[1][2] The molecule possesses two key directing groups:

  • A strongly activating, ortho, para-directing hydroxyl (-OH) group.

  • A moderately deactivating, meta-directing ethyl ester (-COOEt) group.

The powerful activating nature of the hydroxyl group dominates the reaction, directing the incoming electrophile (Br+) primarily to the positions ortho (C4, C6) and para (C2) relative to itself. The challenge, therefore, is not if the reaction will occur, but how to control where it occurs to maximize the yield of the desired isomer and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory.

Question 1: "My reaction is producing a mixture of isomers (2-bromo, 4-bromo, and 6-bromo) that are difficult to separate. How can I favor a single product?"

This is the most common issue, stemming from the strong activation of all three positions (C2, C4, C6) by the hydroxyl group. Selectivity can be achieved by carefully manipulating reaction conditions to exploit subtle electronic and steric differences.

Root Cause Analysis: The kinetic products of this reaction are often a mixture because the activation barriers for substitution at the ortho and para positions are very similar. Your goal is to alter the reaction pathway to favor one over the others.

Solutions:

A. To Favor the para-Substituted Product (Ethyl 2-bromo-5-hydroxybenzoate):

The para position (C2) is sterically the most accessible. Using a non-polar solvent minimizes the solvation of the electrophile, making the reaction more sensitive to steric hindrance around the ortho positions.

  • Change the Solvent: Switch from polar solvents (like water or acetic acid) to non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[3] Non-polar solvents do not effectively solvate the intermediate carbocation (arenium ion), leading to a greater preference for the sterically less hindered para position.[4]

  • Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, use N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and generates a lower concentration of the electrophilic bromine species, which can increase selectivity.[5][6]

  • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the overall reaction rate and enhance selectivity.

B. To Favor the ortho-Substituted Product(s) (Ethyl 4-bromo- and/or 6-bromo-5-hydroxybenzoate):

Achieving ortho-selectivity often requires more specialized conditions. Recent literature has shown success using NBS with an acid catalyst in a polar protic solvent.

  • Catalyst and Solvent System: A combination of NBS (1.0-1.1 equivalents) with a catalytic amount (e.g., 10 mol%) of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to provide excellent ortho-selectivity for para-substituted phenols.[7] The proposed mechanism involves the acid protonating the NBS to create a more reactive electrophile, while the polar protic solvent can influence the transition state to favor ortho attack.[7]

Below is a decision-making workflow for improving regioselectivity.

G start Start: Mixture of Isomers q1 What is the desired isomer? start->q1 para_path Para (C2) Isomer q1->para_path Para ortho_path Ortho (C4/C6) Isomer q1->ortho_path Ortho sol_para1 Use Non-Polar Solvent (e.g., CH₂Cl₂, CS₂) para_path->sol_para1 sol_ortho1 Use Polar Protic Solvent (e.g., Methanol) ortho_path->sol_ortho1 sol_para2 Use Milder Reagent (e.g., NBS) sol_para1->sol_para2 sol_para3 Run at Low Temperature (0 °C to RT) sol_para2->sol_para3 end_para Result: Improved Para-Selectivity sol_para3->end_para sol_ortho2 Use NBS + Acid Catalyst (e.g., p-TsOH) sol_ortho1->sol_ortho2 end_ortho Result: Improved Ortho-Selectivity sol_ortho2->end_ortho

Caption: Troubleshooting workflow for regioselectivity.

Question 2: "My reaction is yielding significant amounts of di- and tri-brominated products, reducing the yield of my desired monobrominated compound."

This issue, known as polysubstitution, occurs because the first bromination does not significantly deactivate the aromatic ring, which remains highly activated by the -OH group and susceptible to further electrophilic attack.

Root Cause Analysis: The high reactivity of the phenol substrate combined with harsh reaction conditions (excess brominating agent, high temperature) leads to multiple substitutions.

Solutions:

  • Control Stoichiometry: This is the most critical factor. Use precisely 1.0 equivalent of the brominating agent (e.g., NBS or Br₂). A slight excess can dramatically increase polybromination.

  • Slow Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.

  • Lower the Temperature: Conduct the reaction at 0 °C or even lower (e.g., -20 °C) to decrease the reaction rate and give the monobrominated product a chance to accumulate before it can react again.[3]

  • Use a Milder Reagent: As mentioned before, NBS is generally less aggressive than Br₂. Another option is using a system like NBS with silica gel, which can provide a mild and selective monobromination of phenols.[5]

Table 1: Influence of Reagent and Conditions on Polysubstitution

Brominating AgentSolventConditionsPredominant Product(s)Reference
Bromine Water (Br₂/H₂O)WaterExcess Br₂, Room Temp2,4,6-Tribromo product[3]
Bromine (Br₂)CS₂1.0 eq. Br₂, Low TempMonobromo (o & p)[3][4]
NBSCH₂Cl₂1.0 eq. NBS, Room TempMonobromo products[8]
NBS / Silica GelCCl₄1.0 eq. NBS, Room TempMonobromo products[5]
Question 3: "My reaction yield is very low, even though the starting material is consumed. What could be happening?"

Low yield despite consumption of starting material often points to side reactions, product degradation, or issues with workup and purification.

Root Cause Analysis: Phenols are susceptible to oxidation, especially under harsh bromination conditions. The product may also be unstable or lost during the workup procedure.

Solutions:

  • Check for Oxidation: The formation of dark, tarry byproducts is a sign of oxidation. Using a milder, more controlled brominating agent like NBS instead of Br₂ can mitigate this.[5]

  • Degas Solvents: Remove dissolved oxygen from your solvent by bubbling an inert gas (N₂ or Ar) through it before starting the reaction.

  • Optimize Workup: Ensure your quenching and extraction procedures are appropriate. If the product is volatile or water-soluble, you could be losing it during these steps.

  • Protecting Groups: In complex syntheses where other methods fail, consider protecting the hydroxyl group as an ether or silyl ether. However, this adds steps to the synthesis (protection and deprotection) and is usually a last resort. Note that some protected phenols, like a TIPS-protected phenol, may be too deactivated to brominate effectively.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this reaction?

The reaction is an Electrophilic Aromatic Substitution (EAS) .[10][11] The mechanism proceeds in two main steps:

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine (Br+), which is often generated from Br₂ with a Lewis acid or from a reagent like NBS.[12] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] This step is the rate-determining step.[2][10]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the bromine has attached. This restores the aromaticity of the ring and yields the final brominated product.[11][12]

G sub Ethyl 5-hydroxybenzoate (Nucleophile) inter Arenium Ion (Resonance-Stabilized Carbocation) sub->inter Step 1: Attack elec Br⁺ (Electrophile) elec->inter base Base (-H⁺) inter->base prod Brominated Product inter->prod Step 2: Deprotonation

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Technical Support Center: Purification of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to ensure the high purity of your final product. Our approach is grounded in established chemical principles to provide you with a reliable resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: This can include 2-bromo-5-hydroxybenzoic acid if the esterification reaction has not gone to completion[1][2].

  • Isomeric Byproducts: During the bromination of ethyl p-hydroxybenzoate, the formation of isomers is possible due to the directing effects of the hydroxyl and ester groups[3][4].

  • Di-brominated Species: Under harsh reaction conditions or with an excess of the brominating agent, di-bromination of the aromatic ring can occur[5].

  • Hydrolyzed Product: The ester group of this compound can be susceptible to hydrolysis, reverting back to the carboxylic acid, particularly in the presence of acid or base and water[6].

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, dichloromethane, ethyl acetate) and unreacted reagents can remain in the crude product[7][8].

Q2: My crude product is a discolored oil/solid. What is the likely cause and how can I address it?

A2: Discoloration, often appearing as a yellow or brownish hue, typically indicates the presence of oxidized impurities or residual reagents from the bromination step. To address this, a thorough aqueous workup is the first line of defense. Washing the organic layer with a saturated sodium bicarbonate solution can help neutralize any acidic impurities, while a wash with sodium bisulfite can quench any remaining bromine[7]. If discoloration persists, column chromatography is a highly effective method for removing these colored impurities.

Q3: I'm observing poor separation between my desired product and an impurity on my TLC plate. What are my options?

A3: Poor separation on a Thin Layer Chromatography (TLC) plate suggests that the impurity has a similar polarity to your product. Here are a few strategies to improve separation:

  • Solvent System Optimization: Experiment with different solvent systems for your TLC and subsequent column chromatography. A common approach is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Fine-tuning the ratio of these solvents can significantly improve separation.

  • Gradient Elution: For column chromatography, employing a gradient elution, where the polarity of the mobile phase is gradually increased over time, can effectively separate compounds with close retention factors[9].

  • Recrystallization: If the product is a solid and the impurity is present in a smaller amount, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in solution.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during transfers. - Incomplete extraction from the aqueous layer. - Using an inappropriate solvent for recrystallization.- Ensure all transfers are quantitative by rinsing glassware with the solvent. - Perform multiple extractions (at least 3x) of the aqueous layer. - Carefully select a recrystallization solvent by testing small aliquots of your crude product.
Product Hydrolyzes During Workup - Prolonged exposure to acidic or basic aqueous solutions.- Minimize the time the product is in contact with acidic or basic solutions during the workup. - Ensure the final pH is neutral before solvent evaporation.
Oily Product That Won't Solidify - Presence of residual solvent. - The product may be an oil at room temperature. - Impurities are preventing crystallization.- Dry the product under high vacuum for an extended period. - Confirm the physical state of the pure compound from literature sources. - Purify further using column chromatography to remove impurities that may be acting as a crystallization inhibitor.
Column Chromatography is Ineffective - Incorrect solvent system. - Column overloading. - Improperly packed column.- Develop a suitable solvent system using TLC first. - Use an appropriate amount of silica gel relative to the amount of crude product. - Ensure the column is packed uniformly without any air bubbles or cracks.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Washing

This protocol is a crucial first step to remove the bulk of water-soluble and acidic/basic impurities.

Workflow Diagram:

G cluster_0 Purification Workflow A Crude this compound in an organic solvent (e.g., Ethyl Acetate) B Wash with Saturated NaHCO3 Solution A->B Neutralize acidic impurities C Separate Organic and Aqueous Layers B->C D Wash Organic Layer with Brine C->D Remove residual water E Dry Organic Layer (e.g., over Na2SO4) D->E F Filter and Concentrate under Reduced Pressure E->F G Partially Purified Product F->G

Caption: Liquid-liquid extraction workflow for initial purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will neutralize and remove any unreacted acidic starting material.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to break any emulsions and remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Purification by Flash Column Chromatography

For high-purity this compound, flash column chromatography is often necessary.

Workflow Diagram:

G cluster_1 Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack the Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F Monitor separation G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

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Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the 13C NMR Analysis of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 2-bromo-5-hydroxybenzoate, a substituted aromatic compound, presents a compelling case for the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. This in-depth technical guide, designed for scientists and drug development professionals, will explore the nuances of 13C NMR analysis for this compound, offering a comparative perspective against other key analytical techniques.

The Primacy of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a paramount technique for determining the carbon framework of an organic molecule. Unlike its proton (¹H) NMR counterpart, which reveals the hydrogen environments, 13C NMR provides a direct map of the carbon skeleton, offering invaluable insights into the number of distinct carbon atoms and their chemical environments. This is particularly crucial for substituted aromatics like this compound, where the precise positions of substituents on the benzene ring must be confirmed.

The fundamental principle of 13C NMR lies in the magnetic properties of the ¹³C isotope. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each carbon atom. This sensitivity is what allows us to distinguish between different carbon atoms within a molecule.

A Predicted 13C NMR Spectrum of this compound

The structure of this compound features nine distinct carbon environments, and therefore, nine signals are anticipated in the broadband proton-decoupled 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C=O (Ester Carbonyl)~165-170The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms.
C5 (C-OH)~150-155The carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.
C1 (C-COOEt)~130-135This quaternary carbon is deshielded by the attached ester group and the bromine atom.
C3, C4, C6 (Aromatic CH)~115-130These aromatic carbons appear in the typical downfield region for sp² hybridized carbons, with their precise shifts influenced by the electronic effects of the substituents.
C2 (C-Br)~110-115The carbon atom bonded to the electronegative bromine atom is deshielded, though the effect is less pronounced than that of oxygen.
-OCH₂- (Ethyl)~60-65This methylene carbon is attached to an electronegative oxygen, causing a downfield shift compared to a standard alkane.
-CH₃ (Ethyl)~14-18The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value).

Enhancing Spectral Interpretation with DEPT

To further refine the assignment of the 13C NMR signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. DEPT is a spectral editing technique that differentiates between CH, CH₂, and CH₃ groups. A standard DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1, C2, and C5 in our target molecule) are absent in DEPT spectra. This allows for the unambiguous identification of the methylene and methyl carbons of the ethyl group and the methine carbons of the aromatic ring.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 13C NMR is a powerhouse for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Here, we compare 13C NMR with other common analytical methods for the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (MW: 245.07 g/mol ), the molecular ion peak would be a key identifier. The fragmentation of esters often involves the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃)[3]. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) for the molecular ion and any bromine-containing fragments.

  • Synergy with NMR: MS confirms the molecular formula, which is essential for interpreting the number of signals in the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups within a molecule. In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-O and C-Br bonds, as well as the aromatic C-H and C=C stretching and bending vibrations.

  • Synergy with NMR: FTIR provides rapid confirmation of the functional groups predicted by the NMR chemical shifts. For example, a strong absorption around 1700 cm⁻¹ would corroborate the presence of the ester carbonyl group indicated by the 13C NMR signal at ~165-170 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for separating it from isomers and impurities. A reversed-phase HPLC method could be developed to analyze this compound, likely using a C18 column and a mobile phase consisting of an acidified water/acetonitrile gradient[4][5][6][7][8].

  • Synergy with NMR: HPLC ensures that the sample being analyzed by NMR is of high purity, preventing the misinterpretation of signals arising from contaminants.

Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedStrengthsLimitations
13C NMR Carbon skeleton, number and type of carbon environments.Provides detailed structural information, unambiguous for determining isomerism.Relatively low sensitivity, longer acquisition times.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation patterns.High sensitivity, provides molecular formula confirmation.Fragmentation can be complex, may not distinguish between isomers.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and connectivity.
HPLC Purity, quantification, separation from isomers and impurities.High sensitivity and resolving power for complex mixtures.Does not provide direct structural information on its own.

Experimental Protocols

13C NMR Spectroscopy

A robust protocol for acquiring a 13C NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Acquisition Mode: Broadband proton-decoupled mode to simplify the spectrum to single lines for each carbon.

    • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay to ensure accurate integration (if desired, though not typically quantitative in standard 13C NMR).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the solvent peak or an internal standard like tetramethylsilane (TMS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR NMR Spectrometer Acquire Acquire 13C Spectrum (Broadband Decoupled & DEPT) NMR->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Chemical Shift Assignment & Structural Elucidation Process->Analyze

Conclusion: An Integrated Approach for Definitive Characterization

The structural elucidation of a molecule like this compound is most effectively and reliably achieved through an integrated analytical approach. 13C NMR spectroscopy serves as the cornerstone, providing an unparalleled view of the carbon framework and enabling the definitive assignment of substituent positions on the aromatic ring. When combined with mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment, a complete and unambiguous characterization is achieved. This multi-faceted strategy not only ensures the structural integrity of the compound but also provides the robust data package required for regulatory submissions and further drug development activities.

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  • NIH. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. National Center for Biotechnology Information. Available from: [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Available from: [Link]

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A Comparative Guide to the Purity Analysis of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Ethyl 2-bromo-5-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical and specialty chemical products, is no exception. Ensuring its purity is critical to the success of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the comprehensive purity assessment of this compound.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities, making it an indispensable tool in quality control laboratories. A reverse-phase HPLC method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is ideally suited for this analysis.

The selection of a C18 column is based on its hydrophobic nature, which effectively retains the moderately non-polar this compound through hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile and water, allows for the controlled elution of the analyte and its impurities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl group on the molecule, ensuring a single, well-defined, and symmetrical peak shape, which is essential for accurate quantification.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol describes a robust, self-validating system for the routine analysis of this compound purity.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm. The choice of wavelength is based on the UV absorbance maximum of the benzoyl chromophore, providing high sensitivity.

  • Injection Volume: 5 µL.

2. Preparation of Solutions:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested. Filter through a 0.45 µm syringe filter if particulate matter is present.

3. System Suitability: Before sample analysis, the system's performance must be verified. This is a self-validating step. Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

4. Analysis and Calculation: Inject the diluent (as a blank), followed by the Standard and Sample solutions. The purity is calculated by area normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Experimental workflow for HPLC purity assessment.

Orthogonal and Complementary Analytical Techniques

While HPLC is the workhorse for purity analysis, relying on a single method can be insufficient, especially in a regulated environment. Orthogonal methods, which measure the same attribute using different principles, provide a more complete and trustworthy purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is not just a purity tool but also a powerful impurity identification technique.

  • Principle: After separation by LC, molecules are ionized and their mass-to-charge ratio is measured. This allows for the determination of the molecular weight of the parent compound and any co-eluting impurities.[1][2]

  • Advantages: Provides molecular weight information, enabling the structural elucidation of unknown impurities. It offers higher sensitivity and specificity than UV detection, especially for impurities that lack a strong chromophore.[3]

  • Causality: For this compound, LC-MS would be invaluable for identifying potential by-products from synthesis, such as positional isomers (e.g., Ethyl 3-bromo-5-hydroxybenzoate) or products of incomplete reaction, which would have different masses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[4][5][6] Its applicability to this compound depends on the compound's thermal stability and volatility.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase. As with LC-MS, detection by mass spectrometry provides structural information.

  • Advantages: Excellent for identifying and quantifying residual solvents from the synthesis process (e.g., ethanol, ethyl acetate). It offers very high chromatographic efficiency, leading to sharp peaks and excellent separation.[7][8]

  • Causality: While the primary analyte might require derivatization to increase its volatility for GC analysis, this method is superior to HPLC for detecting volatile organic impurities that would be hidden in the solvent front of an LC chromatogram.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[9][10]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By comparing the integrals of specific protons on the analyte molecule to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.

  • Advantages: As a primary ratio method, it does not rely on the analyte's response factor. It is non-destructive and can provide structural confirmation simultaneously. It is an ideal orthogonal technique to chromatography.

  • Causality: If a certified reference standard for this compound is unavailable, qNMR is the method of choice. It provides a direct purity value that can then be used to qualify an in-house primary standard for use in HPLC assays.

Comparative Summary of Analytical Techniques

The selection of an analytical method should be guided by the specific goals of the analysis, from routine quality control to in-depth impurity profiling.

Technique Principle Primary Application Advantages Limitations
HPLC-UV Differential partitioning between liquid mobile and solid stationary phases.[13]Routine purity testing, quantification of known impurities.Robust, reproducible, high resolution, cost-effective.Requires a reference standard for accurate quantification; limited identification capability.
LC-MS HPLC separation followed by mass-to-charge ratio detection.[14]Identification of unknown impurities, trace analysis.High sensitivity and specificity, provides molecular weight data.Higher cost and complexity, potential for ion suppression effects.
GC-MS Partitioning between a gaseous mobile phase and a stationary phase.[6]Analysis of volatile and semi-volatile impurities (e.g., residual solvents).Excellent for volatile compounds, high efficiency.Not suitable for non-volatile or thermally labile compounds without derivatization.
qNMR Signal intensity is proportional to the number of atomic nuclei.[9]Absolute purity determination, primary standard qualification.Does not require an analyte-specific reference standard, provides structural information.[10][11]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Conclusion and Recommendation

For the routine quality control and purity assessment of this compound, a validated RP-HPLC-UV method is the most practical and reliable approach. It offers an excellent balance of performance, cost, and ease of use.

However, for comprehensive characterization, particularly during process development or for investigational purposes, a multi-faceted strategy is recommended. LC-MS should be employed to identify unknown impurities detected by HPLC. GC-MS is essential for ensuring the absence of residual solvents. Finally, qNMR serves as the ultimate orthogonal technique for the absolute purity assignment and for qualifying the primary reference standard, thereby ensuring the highest level of analytical confidence. This integrated approach provides a robust, self-validating system that guarantees the quality and consistency of this compound for its intended scientific applications.

Tech_Selection Start Purity Analysis Goal? RoutineQC Routine QC / Purity Check Start->RoutineQC Routine ImpurityID Impurity Identification Start->ImpurityID Identification AbsoluteQuant Absolute Quantification / No Standard Start->AbsoluteQuant Absolute VolatileImp Volatile Impurity Analysis Start->VolatileImp Volatiles Method_HPLC Use HPLC-UV RoutineQC->Method_HPLC Method_LCMS Use LC-MS ImpurityID->Method_LCMS Method_qNMR Use qNMR AbsoluteQuant->Method_qNMR Method_GCMS Use GC-MS VolatileImp->Method_GCMS

Caption: Decision tree for analytical technique selection.

References

  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Garrido-Frenich, A., et al. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers.
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  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).
  • Liu, Y., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules.
  • National Institutes of Health (NIH). (n.d.). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. PubMed.
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A Senior Application Scientist's Guide to the GC-MS Analysis of Ethyl 2-bromo-5-hydroxybenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous analysis of reaction mixtures is not merely a quality control step; it is a cornerstone of process development, yield optimization, and safety assurance. The synthesis of Ethyl 2-bromo-5-hydroxybenzoate, a key building block in medicinal chemistry, is a prime example where precise analytical oversight is critical. Reaction mixtures can be complex, containing not only the desired product but also unreacted starting materials, reagents, and structurally similar byproducts, such as positional isomers, which can be difficult to resolve.

This guide provides an in-depth, field-proven methodology for the analysis of this compound reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind the chosen analytical strategy, provide a detailed experimental protocol, and compare the performance of GC-MS against alternative analytical techniques, supported by experimental data and authoritative references.

The Analytical Challenge: Resolving a Complex Mixture

The primary challenge in analyzing the reaction mixture for this compound lies in the simultaneous separation and identification of multiple components with similar chemical properties. Key analytes include:

  • Target Product: this compound.

  • Starting Material: Ethyl 5-hydroxybenzoate.

  • Potential Byproducts: Positional isomers such as Ethyl 3-bromo-2-hydroxybenzoate or Ethyl 5-bromo-2-hydroxybenzoate[1]. Dibrominated species may also be present.

  • Reagents: Brominating agents and catalysts.

The presence of a polar phenolic hydroxyl group on the main analyte and its related compounds presents a specific challenge for gas chromatography. These polar groups can lead to poor peak shape (tailing) and reduced volatility, compromising chromatographic resolution and accuracy. Therefore, a chemical modification step, known as derivatization, is essential.

The Gold Standard: GC-MS with Silylation

For this application, GC-MS is the method of choice due to its unparalleled combination of high-resolution separation (the GC component) and definitive molecular identification (the MS component).[2] The mass spectrometer provides structural information, allowing for the positive identification of peaks, which is especially crucial for distinguishing between isomers that might co-elute with other techniques.

To overcome the challenge of polar hydroxyl groups, we employ a silylation reaction. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks in the chromatogram.[3][4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and widely used reagent for this purpose.[3]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Solvent Extraction (e.g., Ethyl Acetate) A->B C 3. Dry Extract (e.g., Na2SO4) B->C D 4. Derivatization (BSTFA, 70°C, 30 min) C->D E 5. GC-MS Injection D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometric Detection F->G H 8. Peak Integration & Identification (Library Search & Mass Spectra) G->H I 9. Quantification & Purity Calculation H->I

Caption: Workflow for GC-MS analysis of the reaction mixture.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to provide a robust and reproducible method for the analysis of the derivatized reaction mixture.

1. Sample Preparation and Derivatization

  • Step 1: Extraction: Quench a 100 µL aliquot of the reaction mixture in 1 mL of a saturated sodium bicarbonate solution. Extract the organic components with 2 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

  • Step 2: Isolation: Carefully transfer the upper organic (ethyl acetate) layer to a clean vial.

  • Step 3: Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.

  • Step 4: Solvent Evaporation: Transfer the dried extract to a 2 mL autosampler vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Step 5: Derivatization: Add 100 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried residue.[3][4]

  • Step 6: Reaction: Cap the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization of the phenolic hydroxyl groups. After cooling to room temperature, the sample is ready for injection.

2. GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation of halogenated and hydroxylated benzoic acid esters on a standard quadrupole GC-MS system.

ParameterRecommended SettingRationale
GC Column Low-polarity 5% phenyl-methylpolysiloxane column (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][6]This stationary phase provides excellent resolution for a wide range of semi-volatile compounds, including halogenated aromatics, and is robust with low bleed, making it ideal for MS applications.[7]
Injector Split/Splitless, 275°C, Splitless mode (1 min)A higher injector temperature ensures efficient vaporization of the derivatized analytes. Splitless mode is used to maximize sensitivity for trace-level byproducts.
Carrier Gas Helium, Constant Flow at 1.2 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min)This temperature program allows for the separation of lower boiling point starting materials from the higher boiling point product and potential dibrominated byproducts, ensuring good peak shape and resolution across the entire run.
MS Transfer Line 300°CPrevents condensation of the analytes as they transfer from the GC column to the MS source.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard EI at 70 eV produces reproducible fragmentation patterns that can be compared against mass spectral libraries for positive identification.
Mass Analyzer QuadrupoleProvides robust and reliable mass filtering.
Scan Range 50 - 550 m/zThis range covers the expected molecular ions and key fragments of the derivatized analytes and potential byproducts.

Comparison with Alternative Analytical Techniques

While GC-MS is the recommended technique, it is valuable to understand how it compares to other common analytical methods in the context of this specific analysis.

FeatureGC-MS (with Derivatization) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS)
Resolution of Isomers Excellent. Capillary GC columns offer very high theoretical plates, enabling baseline separation of many positional isomers.[8]Good to Moderate. Resolution is highly dependent on the column and mobile phase. Co-elution of closely related isomers is possible.Good to Moderate. Similar chromatographic resolution to HPLC, but MS detection can help deconvolve co-eluting peaks if they have different masses.
Compound Identification Definitive. Mass spectra provide a molecular fingerprint, allowing for confident identification via library matching and fragmentation analysis.[2]Presumptive. Identification is based solely on retention time compared to a reference standard. Cannot distinguish between co-eluting peaks.Definitive. Provides both retention time and mass-to-charge ratio, confirming molecular weight and providing structural information.
Sensitivity High. Especially in Selected Ion Monitoring (SIM) mode.Moderate. Dependent on the chromophore of the analyte.Very High. Generally more sensitive than HPLC-UV, particularly for compounds that ionize well.
Sample Preparation More Complex. Requires a mandatory, optimized derivatization step to ensure volatility and good chromatography.[9]Simpler. Typically involves a simple "dilute and shoot" approach. No derivatization is needed.Simpler. Similar to HPLC, usually requires only dilution and filtration.
Throughput Lower. The derivatization step adds time to the overall workflow.Higher. Direct injection allows for faster sample turnaround.Higher. Similar to HPLC in terms of sample preparation speed.
Cost (Instrument/Running) Moderate to High. Lower. High.
Logical Relationship Diagram

Technique_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC-UV cluster_LCMS LC-MS GCMS_Pros Pros: + Excellent Isomer Resolution + Definitive Identification (MS) + High Sensitivity GCMS_Cons Cons: - Requires Derivatization - Lower Throughput HPLC_Pros Pros: + Simple Sample Prep + High Throughput + Lower Cost HPLC_Cons Cons: - Presumptive ID only - Moderate Isomer Resolution LCMS_Pros Pros: + Definitive Identification (MS) + Very High Sensitivity + Simple Sample Prep LCMS_Cons Cons: - High Instrument Cost - Moderate Isomer Resolution Decision Choice of Technique Depends On: Decision->GCMS_Pros Need for Isomer Purity Decision->HPLC_Pros Need for High Throughput / Routine QC Decision->LCMS_Pros Need for Highest Sensitivity

Caption: Factors influencing the choice of analytical technique.

Conclusion

For the comprehensive and unambiguous analysis of this compound reaction mixtures, GC-MS with prior silylation derivatization stands out as the most authoritative and reliable method. Its superior chromatographic resolving power is essential for separating critical positional isomers, while mass spectrometric detection provides the definitive structural confirmation required for confident process development and quality control in the pharmaceutical industry. While techniques like HPLC-UV offer higher throughput for routine checks, they lack the specificity needed to fully characterize a complex reaction mixture. LC-MS is a powerful alternative, but for the specific challenge of separating closely related, volatile aromatic isomers, the resolving power of capillary GC is often superior. By implementing the detailed protocol within this guide, researchers and drug development professionals can establish a self-validating system to ensure the purity, identity, and quality of their synthesized intermediates.

References

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Available at: [Link]

  • ResearchGate. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters | Request PDF. Available at: [Link]

  • Aktaş, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411. Available at: [Link]

  • Parodi, G., et al. (2023). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Food Chemistry, 409, 135291. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Determining monoacylglycerol positional isomers as trimethylsilyl (TMS) derivatives by GC-MS. AGRIS. Available at: [Link]

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  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Available at: [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]

  • Kataoka, H. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. Available at: [Link]

  • ACS Publications. (n.d.). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. Available at: [Link]

  • Püttmann, W., et al. (2013). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods, 5(11), 2739-2746. Available at: [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]

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A Comparative Crystallographic Guide to Ethyl 2-bromo-5-hydroxybenzoate Derivatives: From Molecular Structure to Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise control and understanding of a molecule's three-dimensional structure are paramount. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystallography of ethyl 2-bromo-5-hydroxybenzoate and its derivatives. By examining the interplay of substituent effects on crystal packing and intermolecular interactions, we aim to provide a predictive framework for the rational design of crystalline materials with tailored properties.

The core structure, this compound, presents a fascinating scaffold. The interplay between the bromo, hydroxyl, and ester functional groups provides a rich tapestry of potential intermolecular interactions, including hydrogen bonding and halogen bonding. Understanding how modifications to this core influence the resulting crystal structure is key to advancing its application in various fields.

The Archetype: Unveiling the Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate

The molecular structure is nearly planar, and the crystal packing is dominated by O—H⋯O hydrogen bonds, which link the molecules into chains.[1] These chains are further organized through weak aromatic π–π stacking interactions.[1] This foundational understanding of the intermolecular forces at play in a closely related derivative allows us to hypothesize how structural modifications might perturb this arrangement.

A Comparative Framework: Predicting the Crystallographic Impact of Molecular Modifications

To illustrate the principles of crystal engineering with this scaffold, we will consider a series of hypothetical derivatives of this compound and predict the impact of these changes on their crystal structures. Our comparison will focus on key crystallographic parameters and intermolecular interactions.

Series 1: Altering the Ester Alkyl Chain

Let's compare the known structure of methyl 5-bromo-2-hydroxybenzoate with its ethyl and propyl analogues.

CompoundPredicted Crystal SystemPredicted Space GroupKey Predicted Intermolecular InteractionsExpected Impact on Unit Cell Volume
Methyl 5-bromo-2-hydroxybenzoate (Known)MonoclinicP2₁O—H⋯O hydrogen bonds, π–π stackingBaseline
This compoundMonoclinic or TriclinicP2₁/c or P-1O—H⋯O hydrogen bonds, C—H⋯O interactions, potential for increased van der Waals forcesIncrease
Propyl 2-bromo-5-hydroxybenzoateMonoclinic or TriclinicP2₁/c or P-1O—H⋯O hydrogen bonds, enhanced C—H⋯O interactions and van der Waals forcesFurther Increase

The increasing length of the alkyl chain is expected to introduce greater conformational flexibility. This may lead to different packing motifs and potentially a change in the crystal system to accommodate the bulkier groups. The fundamental O—H⋯O hydrogen bonding network is likely to be preserved, but the overall packing efficiency might decrease, leading to a larger unit cell volume.

Series 2: Substitution at the Hydroxyl Group

Now, let's consider the impact of replacing the hydroxyl proton with a methyl group (methoxy derivative).

CompoundPredicted Crystal SystemPredicted Space GroupKey Predicted Intermolecular InteractionsExpected Impact on Crystal Packing
This compoundMonoclinic or TriclinicP2₁/c or P-1O—H⋯O hydrogen bonds, C—H⋯O interactionsHydrogen-bonded chains/dimers
Ethyl 2-bromo-5-methoxybenzoateMonoclinicP2₁/cC—H⋯O interactions, halogen bonding (Br⋯O), π–π stackingLoss of strong hydrogen bonding will necessitate alternative packing strategies. Halogen bonding and weaker C—H⋯O interactions will likely become more prominent, potentially leading to a layered or herringbone packing motif.

The substitution of the hydroxyl group with a methoxy group eliminates the primary hydrogen bond donor. This fundamental change will force a complete reorganization of the crystal packing. We can anticipate that weaker interactions, such as C—H⋯O bonds and bromine-oxygen halogen bonds, will become the dominant structure-directing forces.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic analysis of these derivatives hinges on obtaining high-quality single crystals. The following protocols are based on established methodologies for similar benzoate derivatives.[2][3][4]

Synthesis of this compound Derivatives

General Esterification Procedure:

  • To a solution of the corresponding 2-bromo-5-hydroxybenzoic acid (1 eq.) in the appropriate alcohol (e.g., ethanol, propanol) (excess, as solvent), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start 2-bromo-5-hydroxybenzoic acid derivative esterification Esterification with appropriate alcohol and acid catalyst start->esterification workup Neutralization, Extraction, and Purification esterification->workup product Pure this compound Derivative workup->product nmr NMR & Mass Spectrometry product->nmr Structural Verification crystallization Single Crystal Growth product->crystallization Crystal Growth xrd Single-Crystal X-ray Diffraction crystallization->xrd Structure Determination analysis Structure Solution & Refinement xrd->analysis Data Analysis

Caption: Experimental workflow for the synthesis and crystallographic characterization of this compound derivatives.

Single Crystal Growth

The key to successful X-ray diffraction is the growth of well-ordered single crystals. Several techniques can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Data Collection and Structure Refinement: The Crystallographic Workflow

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

crystal Single Crystal Selection Mounting on Goniometer data_collection Data Collection X-ray Diffractometer crystal->data_collection Irradiation with X-rays data_processing Data Reduction & Integration Determination of Unit Cell & Space Group data_collection->data_processing Diffraction Pattern structure_solution Structure Solution Direct Methods or Patterson Methods data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement Full-Matrix Least-Squares structure_solution->structure_refinement Initial Atomic Positions validation Validation & Analysis CIF File Generation structure_refinement->validation Refined Structural Model

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromo-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. The handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, in-depth protocol for the proper disposal of Ethyl 2-bromo-5-hydroxybenzoate, a halogenated organic compound. The procedures outlined here are grounded in regulatory standards and best practices to ensure the safety of personnel and the protection of our environment.

Core Safety Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound, due to its chemical structure—a brominated aromatic ester—is classified as a hazardous substance. Its primary risks stem from its nature as a halogenated organic compound and potential irritant properties. Improper handling can lead to skin, eye, and respiratory irritation, while thermal decomposition can release toxic and corrosive fumes, such as hydrogen bromide.[1][2][3]

The first step in any disposal plan is a robust risk assessment. The table below summarizes the critical safety information for this compound, forming the basis for the handling and disposal procedures that follow.

Parameter Description Primary Sources
GHS Hazard Class While specific GHS data for this exact CAS number is sparse, related bromo-hydroxybenzoic compounds are classified as Skin Irritant (H315), Serious Eye Irritant (H319), and may cause Respiratory Irritation (H335). It is prudent to handle it with this level of caution.[1][2][4]
Chemical Class Halogenated Organic Compound[5][6]
Primary Disposal Route Regulated Hazardous Waste (Incineration)[7][8]
Incompatible Materials Strong oxidizing agents.[2]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (Nitrile or Neoprene), lab coat, and closed-toe shoes. Use in a well-ventilated area or chemical fume hood.[2][8]
Decomposition Hazards May emit toxic and corrosive fumes (Carbon oxides, Hydrogen bromide) when heated.[2][3]

The Foundational Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its correct classification and segregation. Because it contains a carbon-halogen bond (C-Br), it falls under the category of halogenated organic waste .[5][6] This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Why is segregation so important? Halogenated and non-halogenated waste streams are treated differently. Halogenated compounds require high-temperature incineration with special scrubbers to neutralize the acidic gases (like HBr) produced during combustion.[6] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental burden.

The following workflow illustrates the critical decision-making process for chemical waste segregation in the laboratory.

WasteSegregation Start Waste Generated CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes Inorganic Is it an aqueous solution of salts, acids, or bases? CheckHalogen->Inorganic No NonHalogenated Non-Halogenated Organic Waste Inorganic->NonHalogenated No (Organic) AqueousWaste Aqueous Waste (Check pH & Heavy Metals) Inorganic->AqueousWaste Yes

Caption: Waste Segregation Decision Workflow.

Standard Operating Procedure for Routine Disposal

This protocol details the step-by-step process for collecting waste this compound and solutions containing it during routine laboratory operations.

Objective: To safely collect and store halogenated hazardous waste at the point of generation in compliance with EPA and institutional guidelines.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)

  • Secondary containment bin

  • Hazardous waste label

  • Permanent marker

  • Personal Protective Equipment (PPE)

Procedure:

  • Container Preparation:

    • Select a clean, empty container that is compatible with this compound and any solvents used. The original reagent bottle is often a suitable choice if it is in good condition with an intact cap.[11] Never use food or beverage containers.[11]

    • Place the container in a secondary containment bin large enough to hold the entire volume of the container in case of a leak.

    • Affix a hazardous waste label to the container before adding any waste.[10]

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour or transfer the waste into the designated container. Avoid splashing.

    • Do not fill the container beyond 90% capacity to allow for expansion of the contents.[10]

  • Labeling:

    • On the hazardous waste label, clearly write the words "Hazardous Waste ".[7]

    • List the full chemical name: "This compound " and any other chemical constituents (e.g., solvents) by their full names. Do not use abbreviations or chemical formulas.[5]

    • Indicate the approximate percentage or volume of each component.

    • Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).

  • Storage (Satellite Accumulation Area):

    • Securely close the container cap. The container must remain closed at all times except when actively adding waste.[5][11] This is a critical step to prevent the release of volatile organic compounds (VOCs).

    • Store the container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]

    • Ensure the SAA is away from drains and incompatible materials.[1][2]

  • Waste Pickup:

    • Once the container is full (or when the experiment is complete), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not move hazardous waste between different labs or SAAs.[7]

Emergency Protocol: Spill Management

Accidents can happen, but a prepared response minimizes risk. The procedure for cleaning a spill of this compound depends on its scale.

Guiding Principle: Do not attempt to clean a spill if you are untrained, if the spill is too large for you to handle safely (typically >1 liter), if the material is highly toxic, or if you lack the proper PPE or spill kit materials. In these cases, evacuate the area and contact emergency personnel.[12][13]

SpillResponse Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess MajorSpill MAJOR SPILL Assess->MajorSpill Large / High Hazard MinorSpill MINOR SPILL Assess->MinorSpill Small / Manageable Evacuate Evacuate Area Call Emergency Services MajorSpill->Evacuate DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain spill with inert absorbent DonPPE->Contain Cleanup Sweep/Scoop material into waste container Contain->Cleanup Decon Decontaminate area with soap & water Cleanup->Decon Dispose Label & Dispose of spill debris as hazardous waste Decon->Dispose

Caption: Emergency Spill Response Workflow.

Procedure for a Minor Spill (Solid):

  • Alert & Secure: Immediately notify others in the lab.[14] Prevent anyone from walking through the spill area.

  • Protect Yourself: Don the required PPE: safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Containment: If the spill is near a drain, use absorbent material to create a dike to prevent entry.[14]

  • Cleanup:

    • Since this compound is a solid, avoid generating dust.[1] Do not dry sweep with a brush, as this can aerosolize particles.

    • Gently and carefully use a plastic scoop or dustpan to collect the spilled material.[15]

    • Place the collected solid and any grossly contaminated items into a heavy-duty plastic bag or a designated solid waste container.[13][15]

  • Decontamination:

    • Wipe the spill area with a paper towel dampened with soap and water.[14]

    • Place the used paper towels into the same waste bag.

    • Seal the bag and affix a completed hazardous waste label, identifying the contents as "Spill Debris: this compound ".[13]

  • Final Steps:

    • Remove and dispose of your gloves as hazardous waste.

    • Thoroughly wash your hands with soap and water.

    • Report the incident to your laboratory supervisor or Principal Investigator.[13][14]

    • Restock any used items from the spill kit.[14]

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 37540-59-3 Name: ethyl 5-bromo-2-hydroxybenzoate . XiXisys. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee Knoxville. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Chemical Spill Procedures . Princeton University EHS. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Ethyl benzoate Safety Data Sheet . Fisher Scientific. [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 2-bromo-5-hydroxybenzoate: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and chemical synthesis, the well-being of laboratory personnel is the bedrock of scientific progress. The informed handling of specialty chemicals is not merely a procedural formality but a core component of rigorous and reproducible research. This guide provides a detailed operational framework for the safe management of Ethyl 2-bromo-5-hydroxybenzoate, a valuable building block in organic synthesis. By elucidating the potential hazards and outlining comprehensive safety and disposal measures, we aim to empower researchers to work with confidence and security.

Hazard Profile: An Evidence-Based Assessment

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

  • H302: Harmful if swallowed. [1][3]

Based on this data, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system, and is potentially harmful if ingested.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.

CategoryRequired PPEStandard/SpecificationRationale
Eye & Face Protection Chemical splash goggles and face shieldANSI Z87.1 / EN 166Protects against splashes of the solid or solutions, which can cause serious eye irritation.
Hand Protection Nitrile or Neoprene glovesEN 374Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.
Body Protection Laboratory coat---Protects skin and personal clothing from accidental contamination.
Respiratory Protection Use within a certified chemical fume hood---The primary engineering control to prevent inhalation of airborne particles and potential respiratory irritation.
The Causality of PPE Selection
  • Eye and Face Protection: Safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.[4] Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]

  • Hand Protection: The selection of nitrile or neoprene gloves is based on their broad resistance to aromatic and halogenated compounds.[4] It is imperative to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.

  • Respiratory Protection: The most effective way to prevent respiratory exposure is through the use of a certified chemical fume hood. This engineering control captures airborne particles at the source, preventing them from entering the breathing zone of the researcher.

Step-by-Step Operational Protocol

A systematic workflow minimizes the potential for accidental exposure and ensures a safe and efficient process.

Caption: A logical workflow for the safe handling and disposal of this compound.

Disposal Plan: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[6]

Waste Segregation and Containment:
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, contaminated paper towels) must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solutions containing this compound, as well as solvent rinses of the glassware, must be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Container Integrity: All waste containers must be kept securely sealed when not in use and stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Final Disposal:

All waste containing this compound must be disposed of through your institution's official Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [6][7]

Emergency Response Protocol

In the event of an accidental exposure, immediate and decisive action is critical.

G cluster_actions Immediate First Aid Exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion SkinAction Remove contaminated clothing. Wash affected area with copious amounts of soap and water for at least 15 minutes. Exposure:f1->SkinAction EyeAction Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Exposure:f2->EyeAction InhalationAction Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. Exposure:f3->InhalationAction IngestionAction Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure:f4->IngestionAction

Caption: A clear and concise emergency response plan for accidental exposure.

By adhering to these protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment conducive to groundbreaking scientific discovery.

References

  • CymitQuimica. (2024).
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2024).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • Sigma-Aldrich. (2024).
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983).
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ChemScene. (2024).
  • Chemtalk. (n.d.).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
  • Apollo Scientific. (2022).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.